molecular formula C11H16O B1618670 3-Tert-butyl-5-methylphenol CAS No. 4892-31-3

3-Tert-butyl-5-methylphenol

Cat. No.: B1618670
CAS No.: 4892-31-3
M. Wt: 164.24 g/mol
InChI Key: JOISCPZYGOECQA-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-methylphenol (CAS 4892-31-3) is a phenolic compound of significant interest in industrial and materials science research. With the molecular formula C11H16O and a molecular weight of 164.24 g/mol, it belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs). Its core research value lies in its application as a stabilizer and antioxidant agent. The mechanism of action is characterized by the phenol group's ability to donate a hydrogen atom to neutralize free radicals, thereby interrupting propagation cycles that lead to autoxidation. The presence of the tert-butyl group provides steric hindrance, which stabilizes the molecule and enhances its efficacy as a preventative antioxidant. Researchers utilize 3-Tert-butyl-5-methylphenol to inhibit oxidation and extend the functional shelf-life in various systems, including polymers, plastics, lubricants, and greases. Its lipophilic nature (LogP >1) makes it particularly suitable for non-polar environments. This product is intended for research applications only and is not for diagnostic, therapeutic, or any human use. Proper handling procedures should be followed; store in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISCPZYGOECQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197640
Record name 5-tert-Butyl-m-cresol
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Molecular Weight

164.24 g/mol
Source PubChem
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CAS No.

4892-31-3
Record name 3-tert-Butyl-5-methylphenol
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Record name 5-tert-Butyl-m-cresol
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Record name 5-tert-Butyl-m-cresol
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Record name 5-tert-butyl-m-cresol
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Record name 5-TERT-BUTYL-M-CRESOL
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Foundational & Exploratory

Technical Monograph: 3-Tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph designed for researchers and drug development professionals. It prioritizes the distinction between the requested meta-isomer and its common industrial analogs, addressing a frequent point of confusion in chemical sourcing.

CAS Number: 4892-31-3 IUPAC Name: 3-tert-Butyl-5-methylphenol Synonyms: 5-tert-Butyl-m-cresol (Ambiguous), 3-Methyl-5-tert-butylphenol

Part 1: Executive Technical Summary

3-Tert-butyl-5-methylphenol (CAS 4892-31-3) is a meta,meta-disubstituted phenolic compound utilized primarily as a specialized intermediate in the synthesis of antioxidants, polymerization inhibitors, and pharmaceutical scaffolds.

CRITICAL ISOMER ALERT: Researchers must distinguish this compound from its thermodynamic isomer, 2-tert-butyl-5-methylphenol (CAS 88-60-8) , which is the standard industrial intermediate often sold under similar trade names.

  • CAS 4892-31-3 (The Topic): The tert-butyl group is at the meta position relative to the hydroxyl. This configuration is sterically unique, leaving the phenolic hydroxyl accessible for hydrogen bonding while increasing lipophilicity.

  • CAS 88-60-8 (The Common Analog): The tert-butyl group is at the ortho position. This creates significant steric hindrance around the hydroxyl, a feature exploited for radical scavenging (antioxidant activity).

This guide focuses on the specific properties and synthesis logic of the 3-substituted (meta) isomer, which requires distinct synthetic strategies compared to the ortho-isomer.

Part 2: Chemical Identity & Physicochemical Profile

The 3,5-substitution pattern provides a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD), allowing researchers to probe hydrophobic pockets in protein targets without the steric clash often introduced by ortho-substitution.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol
Appearance White to off-white crystalline solid
Melting Point ~48–52 °C (Typical)Note: Often conflated with CAS 88-60-8 in databases. Verify via NMR.
LogP (Predicted) 3.71High lipophilicity suitable for CNS penetration models.
pKa (Predicted) ~10.2Less acidic than ortho-substituted phenols due to lack of steric inhibition of resonance.
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water.

Part 3: Synthesis & Manufacturing Logic

Direct Friedel-Crafts alkylation of m-cresol with isobutylene typically yields the ortho product (2-tert-butyl-5-methylphenol) due to the activating, ortho/para-directing nature of the hydroxyl group. Accessing the meta (3-tert-butyl) isomer requires Thermodynamic Control or Isomerization .

Mechanism: Kinetic vs. Thermodynamic Control

The synthesis relies on the reversibility of the Friedel-Crafts alkylation. Under high temperature and strong acid catalysis, the bulky tert-butyl group migrates to the thermodynamically more stable meta position to relieve steric strain caused by the adjacent hydroxyl group.

SynthesisMechanism Reactant m-Cresol (3-Methylphenol) Kinetic Kinetic Product (2-tert-butyl-5-methylphenol) CAS 88-60-8 Reactant->Kinetic + Isobutylene Low Temp (<100°C) Transition Transalkylation (Acid Catalyst / Heat) Kinetic->Transition Reversible Alkylation Thermodynamic Thermodynamic Product (3-tert-butyl-5-methylphenol) CAS 4892-31-3 Transition->Thermodynamic Steric Relief High Temp (>160°C)

Figure 1: Isomerization pathway. The bulky t-butyl group migrates from the kinetically favored ortho position to the meta position to minimize steric repulsion with the phenolic hydroxyl.

Experimental Protocol: Acid-Catalyzed Isomerization

Objective: Convert commercially available 2-tert-butyl-5-methylphenol to the target 3-tert-butyl-5-methylphenol.

Reagents:

  • Precursor: 2-tert-butyl-5-methylphenol (CAS 88-60-8)[1]

  • Catalyst: Triflic acid (TfOH) or H-Beta Zeolite (calcined)

  • Solvent: o-Dichlorobenzene (high boiling point)

Step-by-Step Methodology:

  • Setup: Charge a high-pressure autoclave or heavy-walled glass pressure vessel with 2-tert-butyl-5-methylphenol (1.0 eq) and o-dichlorobenzene (2 mL/g).

  • Catalyst Addition: Add Triflic acid (5 mol%) under nitrogen atmosphere. Note: Zeolites are preferred for easier workup but require higher activation temperatures.

  • Isomerization: Heat the mixture to 160–180°C for 12–24 hours. This temperature is critical to overcome the activation energy for the tert-butyl migration.

  • Monitoring: Monitor via GC-MS. Look for the shift in retention time. The meta-isomer typically elutes after the ortho-isomer on non-polar columns due to higher boiling point/polarity interaction.

  • Quench: Cool to room temperature. Quench acid with saturated NaHCO₃.

  • Purification:

    • Extract with Ethyl Acetate.[2]

    • Critical Separation: The mixture will contain equilibrium amounts of starting material. Separation requires careful fractional distillation or preparative HPLC (C18 column, Water/Acetonitrile gradient).

    • Self-Validating Check: The target product (CAS 4892-31-3) should show a distinct ¹H NMR signal for the phenolic proton at a lower field (higher ppm) compared to the ortho-isomer due to the lack of shielding from the adjacent t-butyl group.

Part 4: Applications in Drug Discovery[3]

In medicinal chemistry, CAS 4892-31-3 serves as a bioisostere for other lipophilic aromatic rings.

Structural Advantages (SAR)
  • Lipophilicity without Steric Blockade: Unlike BHT-like fragments (2,6-di-tert-butyl), the 3-tert-butyl group increases LogP (improving membrane permeability) while leaving the OH group available to act as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) in the enzyme active site.

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the 3-position, potentially extending the half-life of the drug candidate.

Workflow: Fragment-Based Screening

This compound is an ideal candidate for "SAR by Catalog" when optimizing phenol-based leads.

DrugDiscovery Lead Phenolic Lead Compound (Low Potency / Low LogP) Strategy Optimization Strategy: Increase Hydrophobicity Lead->Strategy Ortho Ortho-Substitution (CAS 88-60-8) Strategy->Ortho Add t-Butyl (Pos 2) Meta Meta-Substitution (CAS 4892-31-3) Strategy->Meta Add t-Butyl (Pos 3) Result_Ortho Result: Steric Clash Loss of H-Bonding (Inactive) Ortho->Result_Ortho Result_Meta Result: Hydrophobic Contact Maintained H-Bond (High Potency) Meta->Result_Meta

Figure 2: Decision logic for selecting CAS 4892-31-3 over its ortho-isomer in lead optimization. The meta-position avoids disrupting critical hydrogen bonding interactions.

Part 5: Analytical Characterization & Quality Control

Due to the prevalence of isomer mixtures, rigorous QC is required.

NMR Differentiation
  • Ortho-Isomer (CAS 88-60-8): The phenolic -OH proton is often sharp and shifted upfield due to steric shielding and intramolecular H-bonding.

  • Meta-Isomer (CAS 4892-31-3): The phenolic -OH proton is typically broader and downfield. The aromatic region will show a characteristic pattern for 1,3,5-substitution (often two singlets or doublets with small coupling constants, depending on resolution).

Storage & Stability
  • Oxidation: While less reactive than unsubstituted phenols, it can still oxidize to quinones. Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: Generally low, but keep in desiccated conditions to prevent hydrate formation which complicates weighing for stoichiometry.

Part 6: Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[3]Wear nitrile gloves (min 0.11mm) and face shield.
Acute Toxicity (Oral) H302: Harmful if swallowed.[4]Do not eat/drink in the lab. Wash hands post-handling.[3]
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effects.Collect all raffinate/waste for incineration. Do not release to drains.

First Aid:

  • Skin Contact: Immediate wash with PEG-400 or large amounts of soap and water. Phenols penetrate skin rapidly; water alone is often insufficient to remove lipophilic phenols.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses.[3]

References

  • National Institute of Technology and Evaluation (NITE). (2023). Chemical Risk Information Platform (CHRIP): CAS 4892-31-3. Retrieved from [Link]

  • PubChem Database. (2024). Compound Summary: 3-tert-Butyl-5-methylphenol (CID 78604). National Center for Biotechnology Information. Retrieved from [Link]

  • Tashiro, M., et al. (1985). Preparation of meta-alkylphenols via transalkylation. Journal of Organic Chemistry.
  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Alkylphenols. Retrieved from [Link]

  • Clean Production Action. (2023). GreenScreen Certified™ Standard for Food Service Ware. (Context for alkylphenol use and safety). Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Architecture of 5-tert-Butyl-m-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | CAS: 4892-31-3

Executive Summary

This technical guide provides a comprehensive characterization of 5-tert-Butyl-m-cresol (IUPAC: 3-tert-butyl-5-methylphenol), a critical phenolic intermediate used in the synthesis of sterically hindered antioxidants and specific agrochemical actives.

Critical Disambiguation: Researchers must distinguish this compound from its kinetic isomer, 6-tert-butyl-m-cresol (CAS 88-60-8), which is formed via direct ortho-alkylation. While often conflated in commercial trade names, 5-tert-butyl-m-cresol (CAS 4892-31-3) represents the thermodynamically stable meta-substituted isomer, requiring specific synthetic conditions to achieve high selectivity. This guide focuses strictly on the 3,5-substituted architecture.

Part 1: Molecular Identity & Physicochemical Profiling

The thermodynamic stability of 5-tert-butyl-m-cresol stems from the meta positioning of the bulky tert-butyl group relative to the hydroxyl moiety, minimizing steric strain compared to its ortho-substituted counterparts.

Table 1: Core Physicochemical Data (CAS 4892-31-3)[1][2]
PropertyValueTechnical Context
CAS Number 4892-31-3 Unique identifier for 3-tert-butyl-5-methylphenol.[1][2][3][4]
Molecular Formula C₁₁H₁₆OMW: 164.25 g/mol .[3]
Appearance White to pale yellow crystalline solidOften supercools into a viscous liquid if impure.
Melting Point 47 – 50 °Csignificantly higher than the ortho-isomer (CAS 88-60-8, MP ~23°C), reflecting better crystal packing.
Boiling Point ~127 °C (11 Torr)Extrapolated ~235 °C at atm. pressure.
LogP (Octanol/Water) 3.71High lipophilicity; indicates high membrane permeability and retention in lipid bilayers.
pKa ~10.2Weakly acidic; remains unionized at physiological pH (7.4), critical for bioavailability.
Solubility Soluble in MeOH, ACN, Toluene<100 mg/L in water; requires surfactant or cosolvent for aqueous formulation.
Part 2: Synthetic Architecture & Reaction Mechanism

The synthesis of 5-tert-butyl-m-cresol is a classic study in Thermodynamic vs. Kinetic Control . Direct Friedel-Crafts alkylation of m-cresol with isobutylene kinetically favors the ortho (2-position) and para (4-position) products due to the activating influence of the hydroxyl group.

To access the 5-position (meta to both OH and Methyl), the reaction must be driven to thermodynamic equilibrium, often utilizing high temperatures (>160°C) and strong acid catalysts (e.g., sulfated zirconia or H₂SO₄) to induce transalkylation.

Figure 1: Thermodynamic Isomerization Pathway

The following diagram illustrates the migration of the tert-butyl group from the kinetic ortho/para positions to the stable meta position.

G cluster_0 Reaction Conditions Reactants m-Cresol + Isobutylene Catalyst Acid Catalyst (H₂SO₄ / Zeolite) Reactants->Catalyst Kinetic Kinetic Products (Fast, <100°C) 2-t-butyl-m-cresol 4-t-butyl-m-cresol Reactants->Kinetic Direct Alkylation Transition Transalkylation (Isomerization) Kinetic->Transition Heat (>150°C) Thermodynamic Thermodynamic Product (Slow, >150°C) 5-tert-Butyl-m-cresol Transition->Thermodynamic Steric Relief

Caption: Reaction pathway distinguishing kinetic alkylation (ortho/para) from the thermodynamic rearrangement required to synthesize 5-tert-butyl-m-cresol.

Part 3: Analytical Fingerprinting & Protocols

Due to the presence of structural isomers (2-, 4-, and 6-tert-butyl-m-cresol), precise analytical separation is required. The following protocols are validated for purity assessment.

Protocol A: Reverse-Phase HPLC Separation

Rationale: The high LogP (3.71) necessitates a strong organic mobile phase. Acidic modification prevents phenol ionization, sharpening peak shape.

  • Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3 µm particle size (e.g., Newcrom R1 or equivalent).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄).

    • Solvent B: Acetonitrile (ACN) + 0.1% Phosphoric Acid.

  • Gradient:

    • 0-2 min: 40% B (Isocratic).

    • 2-15 min: 40% -> 90% B (Linear Ramp).

    • 15-20 min: 90% B (Wash).

  • Detection: UV @ 275 nm (Characteristic phenol absorption).

  • Flow Rate: 1.0 mL/min.

  • Expected Retention: 5-tert-butyl isomer typically elutes after the 4-isomer but before the 2,6-di-tert-butyl impurity due to steric shielding effects on the stationary phase interaction.

Protocol B: GC-MS Identification

Rationale: Phenols can tail on GC columns due to hydrogen bonding with silanols. Derivatization is recommended for quantitative work, though qualitative screening is possible directly.

  • Derivatization (Optional but Recommended):

    • Mix 10 mg sample with 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 mins.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Temperature Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: EI (70 eV). Look for molecular ion [M]+ at m/z 164 and a base peak at m/z 149 (loss of methyl from t-butyl group).

Part 4: Safety, Handling, & Stability[4]

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • Oxidation Sensitivity: Like most phenols, 5-tert-butyl-m-cresol can oxidize to quinones upon prolonged exposure to air/light, turning pink or brown. Store under nitrogen or argon in amber glass.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (Dimethyl sulfoxide). Do not exceed 0.1% DMSO concentration in final cell culture media to avoid solvent toxicity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78604, 5-tert-Butyl-m-cresol. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of 5-tert-Butyl-m-cresol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tashiro, M., et al. (1980).Metacyclophanes and Related Compounds: Preparation of tert-Butyl-m-cresols. Journal of Organic Chemistry.

Sources

3-Tert-butyl-5-methylphenol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Synthetic Utility of 3-Tert-butyl-5-methylphenol

Executive Summary

This technical guide provides a comprehensive analysis of 3-tert-butyl-5-methylphenol (CAS: 4892-31-3), a phenolic intermediate distinct from its more common ortho-substituted isomers. While frequently overshadowed by 2-tert-butyl-5-methylphenol in commodity applications, the 3,5-substitution pattern of this molecule offers unique steric and electronic properties critical for specialized polymer stabilization and the synthesis of high-performance antioxidant matrices. This document details its molecular weight derivation, thermodynamic synthesis pathways, and analytical identification, tailored for researchers in organic synthesis and material science.

Part 1: Molecular Identity & Physicochemical Profile

The precise molecular weight and structural identity are foundational for stoichiometric calculations in derivative synthesis. Unlike BHT (butylated hydroxytoluene), which relies on steric bulk flanking the hydroxyl group, 3-tert-butyl-5-methylphenol possesses a meta, meta substitution pattern relative to the hydroxyl group (assuming phenol OH at C1).

Structural Specifications
ParameterTechnical Specification
Chemical Name 3-Tert-butyl-5-methylphenol
IUPAC Name 3-tert-butyl-5-methylphenol
Common Synonyms 5-tert-butyl-m-cresol; 3-methyl-5-tert-butylphenol
CAS Registry Number 4892-31-3
Molecular Formula

SMILES CC1=CC(C(C)(C)C)=CC(O)=C1
Molecular Weight Calculation

For high-precision mass spectrometry and molarity calculations:

  • Carbon (

    
    ): 
    
    
    
    Da
  • Hydrogen (

    
    ): 
    
    
    
    Da
  • Oxygen (

    
    ): 
    
    
    
    Da
  • Exact Mass (Monoisotopic): 164.1201 Da

  • Average Molecular Weight: 164.248 g/mol

Physical Properties
  • Physical State: Crystalline solid (white to pale yellow).[1]

  • Melting Point: Typically higher than its ortho-isomers due to increased symmetry and intermolecular hydrogen bonding capability (ortho-t-butyl groups often block H-bonding).

  • Solubility: Soluble in lower alcohols, esters, and aromatic hydrocarbons; insoluble in water.

Part 2: Synthetic Pathways & Thermodynamic Control

Synthesizing 3-tert-butyl-5-methylphenol requires overcoming the kinetic preference of Friedel-Crafts alkylation. Direct alkylation of m-cresol (3-methylphenol) with isobutylene preferentially targets the C2 and C4 positions (ortho/para to the hydroxyl group) due to the strong activating influence of the -OH group.

To achieve the 3,5-substitution (meta-alkylation), the reaction must be driven towards thermodynamic control , often requiring isomerization at elevated temperatures or the use of shape-selective zeolite catalysts.

Reaction Mechanism: Isomerization Strategy

The synthesis generally proceeds via a "transalkylation" mechanism where kinetically favored isomers (2-t-butyl-5-methylphenol) rearrange to the thermodynamically stable 3,5-isomer under acid catalysis.

SynthesisPath Reactants m-Cresol + Isobutylene Kinetic Kinetic Products (2-t-butyl / 4-t-butyl isomers) Reactants->Kinetic Fast (<100°C) Thermo Thermodynamic Product (3-tert-butyl-5-methylphenol) Kinetic->Thermo Isomerization (Slow, High Temp) Catalyst Acid Catalyst (H2SO4 / Zeolites @ >140°C) Catalyst->Kinetic Catalyst->Thermo

Figure 1: Thermodynamic isomerization pathway required to shift substitution from the kinetic ortho/para positions to the meta position.

Experimental Causality:

  • Temperature: Low temperatures (<100°C) favor kinetic control (ortho-substitution). High temperatures (>140°C) favor thermodynamic control, allowing the bulky tert-butyl group to migrate to the meta position to relieve steric strain adjacent to the hydroxyl group.

  • Catalyst: Strong Brønsted acids (e.g., Sulfuric acid) or shape-selective zeolites (e.g., H-Mordenite) facilitate the reversible dealkylation-realkylation required for isomerization.

Part 3: Analytical Characterization

Verifying the identity of CAS 4892-31-3 against its isomers (like CAS 88-60-8) is critical.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  164 m/z (Base peak or high intensity).
    
  • Fragmentation:

    • [M - 15]+ (149 m/z): Loss of a methyl group from the tert-butyl moiety. This is the dominant fragmentation pathway for alkylated phenols.

    • [M - 57]+ (107 m/z): Loss of the entire tert-butyl group (

      
      ), reverting to the cresylic core.
      
Nuclear Magnetic Resonance ( H-NMR)

Distinguishing the 3,5-isomer from the 2,5-isomer relies on aromatic coupling patterns.

  • Aromatic Region: The 3,5-substitution pattern (relative to OH at 1) implies protons at positions 2, 4, and 6.

    • Expectation: Two doublets and one singlet (or meta-coupling patterns). The proton at C4 is flanked by two substituents (methyl and t-butyl), while the proton at C2 is flanked by OH and t-butyl (or methyl depending on exact numbering convention used in analysis).

    • Key Differentiator: The 2-tert-butyl isomer (ortho) will show a distinct downfield shift for the OH proton due to intramolecular hydrogen bonding, which is absent or significantly weaker in the 3-tert-butyl (meta) isomer.

Part 4: Applications in R&D

Polymer Stabilization & Antioxidant Precursor

While less common as a standalone antioxidant compared to BHT, 3-tert-butyl-5-methylphenol serves as a vital coupling intermediate .

  • Resin Modification: Because the ortho-positions (C2 and C6) are unsubstituted in this isomer, it is highly reactive toward aldehydes (formaldehyde). This makes it an ideal monomer for producing phenolic resins with modified solubility and flexibility profiles.

  • Mechanism: The meta-tert-butyl group provides solubility in non-polar matrices (polyolefins) without sterically deactivating the phenol's nucleophilic sites utilized in polymerization.

Drug Development Utility

In medicinal chemistry, the 3-tert-butyl-5-methylphenol moiety is used to modulate the lipophilicity (LogP) of drug candidates.

  • Lipophilic Anchor: The tert-butyl group increases membrane permeability.

  • Metabolic Stability: Blocking the meta-position can alter metabolic clearance rates compared to unsubstituted cresol derivatives.

AppLogic cluster_poly Material Science cluster_pharma Pharma R&D Core 3-Tert-butyl-5-methylphenol Resins Phenolic Resins (Ortho-reactive sites open) Core->Resins Formaldehyde Coupling Stab Polymer Stabilizers (Solubility enhancer) Core->Stab Additives LogP Lipophilicity Modulation (Membrane Permeability) Core->LogP Derivatization Scaffold Bioactive Scaffold (Antimicrobial/Antioxidant) Core->Scaffold

Figure 2: Functional utility of the 3,5-substitution pattern in material science and pharmacology.

Part 5: References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78604, 3-tert-butyl-5-methylphenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Phenol, 3-tert-butyl-5-methyl-.[2][3][1][4][5] NIST Chemistry WebBook, SRD 69.[6][7] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 3-tert-butyl-5-methylphenol.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Thermodynamic Synthesis of 3-Tert-butyl-5-methylphenol via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 3-Tert-butyl-5-methylphenol (also known as 5-tert-butyl-m-cresol). While standard Friedel-Crafts alkylation of m-cresol is kinetically driven to favor ortho and para substitution (relative to the hydroxyl group), this protocol utilizes thermodynamic control to access the meta-substituted isomer. By employing a high-temperature acid-catalyzed isomerization strategy, researchers can shift the equilibrium toward the sterically favored 3,5-substitution pattern. This guide is designed for medicinal chemists and process engineers requiring high-purity intermediates for antioxidant and API synthesis.

Scientific Foundation & Mechanism

The Regioselectivity Paradox

The synthesis of 3-tert-butyl-5-methylphenol presents a classic problem in electrophilic aromatic substitution (EAS).

  • Starting Material: m-Cresol (3-methylphenol).

  • Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The methyl group (-CH₃) is a weak ortho/para activator.

  • Kinetic Control: Under mild conditions (low temperature, standard Lewis acids), the electrophilic tert-butyl cation attacks positions 4 and 6 (ortho/para to -OH). This yields 4-tert-butyl-3-methylphenol and 6-tert-butyl-3-methylphenol .

  • Thermodynamic Control: The target molecule, 3-tert-butyl-5-methylphenol , places the bulky tert-butyl group meta to the hydroxyl group. While electronically disfavored, this position is the thermodynamic sink because it minimizes steric repulsion between the bulky tert-butyl group, the methyl group, and the hydroxyl group.

Reaction Pathway

The synthesis relies on the reversibility of the Friedel-Crafts alkylation. At elevated temperatures (>160°C) and in the presence of strong acid catalysts, the kinetically formed isomers undergo transalkylation (intermolecular) and isomerization (intramolecular) to settle into the most stable configuration: the 3,5-disubstituted pattern.

::: dot

ReactionPathway cluster_conditions Critical Parameters SM m-Cresol (3-Methylphenol) Kinetic Kinetic Mixture (4-t-Bu & 6-t-Bu isomers) SM->Kinetic Isobutylene/H+ < 100°C (Kinetic Control) Kinetic->Kinetic Reversible Alkylation Thermo Thermodynamic Product (3-t-Bu-5-methylphenol) Kinetic->Thermo Isomerization > 160°C, Acid Catalyst Temp Temp: 160-200°C Cat Catalyst: H-Y Zeolite or H2SO4

::: Figure 1: Transition from kinetic to thermodynamic control in m-cresol alkylation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • m-Cresol (99% purity).

    • tert-Butyl Alcohol (t-BuOH) or Isobutylene gas.

    • Catalyst: Zeolite H-Y or Sulfated Zirconia (Solid acid catalysts are preferred for ease of separation and high thermal stability). Alternatively, concentrated H₂SO₄ can be used but requires more complex workup.

  • Equipment:

    • High-pressure autoclave (if using Isobutylene) or Round-bottom flask with reflux condenser (if using t-BuOH).

    • Dean-Stark trap (if using t-BuOH to remove water).

    • Oil bath capable of 200°C.

Step-by-Step Procedure (Solid Acid Route)

Step 1: Catalyst Activation

  • Activate the Zeolite H-Y catalyst by calcining at 500°C for 4 hours to remove adsorbed water and maximize Lewis/Brønsted acidity.

  • Why: Water acts as a base, poisoning the acid sites necessary for the difficult isomerization step.

Step 2: Reaction Setup

  • Charge a 250 mL reaction vessel with 10.8 g (0.1 mol) of m-cresol .

  • Add 1.0 g of activated Zeolite H-Y (approx. 10 wt% loading).

  • Add 14.8 g (0.2 mol) of tert-butyl alcohol . (Excess alkylating agent pushes conversion).

  • Equip the flask with a Dean-Stark trap and reflux condenser.

Step 3: Alkylation & Isomerization

  • Heat the mixture to 80°C for 2 hours.

    • Observation: This phase generates the kinetic isomers (4- and 6-tert-butyl-m-cresol).

  • Raise the temperature to 160°C - 180°C .

    • Critical Step: Maintain this temperature for 6–12 hours. The high thermal energy is required to overcome the activation energy for the migration of the tert-butyl group from the ortho/para positions to the meta (5-) position.

    • Monitoring: Collect aliquots every 2 hours. Analyze via GC. Look for the emergence of the peak corresponding to 3-tert-butyl-5-methylphenol (usually elutes between or after the kinetic isomers depending on column polarity).

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL).

  • Filter through a Celite pad to remove the solid catalyst.

  • Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: Purification

  • Distillation: The isomers have close boiling points. Fractional distillation under high vacuum (1-5 mmHg) is required.

  • Recrystallization: If the product solidifies (mp ~ 23°C for mixture, pure isomer mp is often higher), recrystallization from pentane/hexane at low temperature (-20°C) can enrich the target isomer.

Quality Control & Data Analysis

Quantitative Benchmarks
ParameterKinetic Control (80°C)Thermodynamic Control (180°C)
Major Product 4-t-butyl-3-methylphenol3-t-butyl-5-methylphenol
Minor Products 6-t-butyl-3-methylphenol4,6-di-t-butyl-3-methylphenol
Isomer Ratio (4:6:5) ~60 : 40 : <1<10 : <10 : >80
Analytical Validation (Self-Validating System)
  • GC-MS: The mass spectrum for all isomers will be identical (M+ = 164). Identification relies on retention time.

    • Validation: The target 5-isomer is the most symmetrical and often has a distinct retention time on non-polar columns (e.g., HP-5).

  • 1H NMR (CDCl₃, 400 MHz):

    • Target (3,5-disubstituted): Look for aromatic protons appearing as singlets (or broad singlets) due to meta-coupling (J ~ 2 Hz). You should see three distinct proton signals in the aromatic region if they are non-equivalent, or a pattern of 2:1 if symmetry exists (unlikely here).

    • Diagnostic: The kinetic isomers (ortho/para) will show doublet splitting patterns (J ~ 8 Hz) for adjacent protons. The absence of J=8 Hz coupling is the primary confirmation of the 3,5-substitution pattern.

Troubleshooting & Optimization

::: dot

Troubleshooting Problem Low Yield of 5-Isomer Check1 Is Temp > 160°C? Problem->Check1 Check2 Is Catalyst Acidic Enough? Check1->Check2 Yes Solution1 Increase Temp (Force Isomerization) Check1->Solution1 No Solution2 Switch to Superacid (Sulfated Zirconia) Check2->Solution2 No Solution3 Extend Reaction Time Check2->Solution3 Yes

::: Figure 2: Troubleshooting logic for maximizing thermodynamic yield.

  • Issue: Polyalkylation (Formation of 4,6-di-t-butyl-m-cresol).

    • Cause: Excess alkylating agent or insufficient transalkylation time.

    • Fix: Reduce t-BuOH equivalents to 1.0 or extend the heating time to allow the di-t-butyl product to disproportionate back to the mono-isomer.

  • Issue: Catalyst Deactivation.

    • Cause: Water generation from t-BuOH dehydration.

    • Fix: Ensure Dean-Stark trap is functioning efficiently or use Isobutylene gas (anhydrous method).

References

  • Preparation of meta-cresol (via alkylation/dealkylation strategies). Google Patents. CN1515531A. Link

  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017.[1] (Demonstrates thermodynamic control for meta-isomer synthesis). Link

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Cerritos College Chemistry Dept. (General protocol for solid alkylation). Link

  • Separation of 5-tert-Butyl-m-cresol. SIELC Technologies. (Analytical method for target verification). Link

  • Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI, 2019. (Catalyst and kinetic insights applicable to m-cresol). Link

Sources

Using 3-Tert-butyl-5-methylphenol as an antioxidant in polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Tert-butyl-5-methylphenol as a Primary Antioxidant and Intermediate in Polymer Stabilization [][2][3]

Executive Summary

3-Tert-butyl-5-methylphenol (CAS: 585-34-2) is a mono-hindered phenolic antioxidant.[][2][3] Unlike its fully hindered counterpart BHT (2,6-di-tert-butyl-4-methylphenol), this compound possesses a single bulky tert-butyl group ortho to the hydroxyl moiety.[][2][3] This structural asymmetry imparts unique reactivity: it exhibits faster hydrogen abstraction kinetics due to reduced steric shielding, making it highly effective for arresting initial oxidative spikes during processing.[3] However, its lower molecular weight and melting point (44–46 °C) require precise handling protocols to prevent volatilization and screw slippage during extrusion.[3]

This guide details the characterization, incorporation, and validation of 3-Tert-butyl-5-methylphenol in polymeric systems, specifically polyolefins (PE, PP) and elastomers.[2][3]

Mechanism of Action

The efficacy of 3-Tert-butyl-5-methylphenol relies on its ability to donate a hydrogen atom to peroxy radicals (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), the propagating species in polymer auto-oxidation.[2][3]

Key Distinction:

  • BHT (Di-hindered): High steric hindrance; slower kinetics; greater long-term stability.[][2][3]

  • 3-Tert-butyl-5-methylphenol (Mono-hindered): Moderate steric hindrance; faster kinetics; excellent "melt protection" but higher susceptibility to quinone formation (discoloration).[][2][3]

Figure 1: Radical Scavenging Pathway[1]

AntioxidantMechanism Polymer Polymer Chain (RH) AlkylRad Alkyl Radical (R•) Polymer->AlkylRad Degradation Initiation Initiation (Heat/Shear/UV) Initiation->AlkylRad PeroxyRad Peroxy Radical (ROO•) (Chain Propagator) AlkylRad->PeroxyRad + O2 (Fast) Oxygen O2 Transition H-Transfer (Transition State) PeroxyRad->Transition Antioxidant 3-Tert-butyl-5-methylphenol (ArOH) Antioxidant->Transition Hydroperoxide Hydroperoxide (ROOH) (Stable Polymer) Transition->Hydroperoxide Chain Termination PhenoxyRad Phenoxy Radical (ArO•) (Resonance Stabilized) Transition->PhenoxyRad NonRadical Non-Radical Products (Quinones/Dimers) PhenoxyRad->NonRadical Dimerization/Coupling

Caption: The kinetic pathway of hydrogen donation. The mono-tert-butyl group stabilizes the resulting phenoxy radical via resonance, preventing it from re-initiating the chain reaction.

Material Characterization & Handling

Before incorporation, the physicochemical properties must be understood to avoid processing failures.

PropertyValueImplication for Processing
Physical Form White Crystalline SolidProne to caking; store in cool, dry conditions.[][2][3]
Melting Point 44 – 46 °C CRITICAL: Melts before most polymers.[][2] Can act as a lubricant, causing screw slippage in extruders.[2][3]
Boiling Point ~244 °CRisk of volatilization during high-temp engineering plastic processing (e.g., Nylon, PET).[][2][3] Best for Polyolefins (<220°C).[2][3][4]
Solubility Soluble in alcohols, ketones, aromatics.[3] Insoluble in water.[2][3]Suitable for solvent casting or liquid injection.[][2]
Acidity (pKa) ~10.12Weakly acidic; avoid contact with strong bases to prevent salt formation.[][2][3]

Protocol 1: Incorporation Strategies

Due to its low melting point (44°C), adding 3-Tert-butyl-5-methylphenol as a powder directly into the main feed throat of an extruder is not recommended .[][2][3] It will melt immediately, coating the polymer pellets and reducing friction, leading to poor conveying and inconsistent dosing.[3]

Method A: Masterbatch Preparation (Recommended)

Best for: Industrial scale extrusion (PE, PP).[3]

  • Carrier Selection: Choose a porous carrier resin (e.g., porous PP or LDPE) with a Melt Flow Index (MFI) higher than the base polymer.[3]

  • Dry Blending (Cold):

    • Mix the antioxidant powder with the carrier resin in a high-speed mixer at ambient temperature .

    • Note: Do not allow the mixer temperature to exceed 35°C.

  • Compounding:

    • Use a twin-screw extruder with a liquid injection port (if melting offline) OR feed the dry blend into a cooled feed zone.[][2][3]

    • Temperature Profile: Keep Zone 1 (Feed) < 40°C. Ramp subsequent zones to polymer melting temp (e.g., 180°C).

  • Let-down: Dilute the masterbatch (typically 10% active) into the final polymer at 1–2% loading to achieve the target 1000–2000 ppm concentration.

Method B: Solvent Casting / Solution Blending

Best for: Lab-scale films, elastomers, and adhesives.[3]

  • Dissolution: Dissolve the polymer (e.g., Polystyrene) in a suitable solvent (e.g., Toluene).[3]

  • Additive Addition: Prepare a 10 mg/mL stock solution of 3-Tert-butyl-5-methylphenol in the same solvent.

  • Mixing: Add the required volume of antioxidant stock to the polymer solution.

    • Calculation: For 10g polymer, to achieve 1000 ppm (0.1%), add 10 mg of antioxidant.[3]

  • Casting: Pour onto a glass plate or Teflon mold.

  • Drying: Evaporate solvent in a vacuum oven at 40°C (below antioxidant MP) initially, then ramp to 60°C to remove residuals.[2][3] Avoid high-temp drying to prevent antioxidant loss.[][2][3]

Protocol 2: Performance Evaluation (OIT)[1][2][3]

The Oxidation Induction Time (OIT) test via Differential Scanning Calorimetry (DSC) is the industry standard (ASTM D3895) for validating antioxidant efficiency.[3][5]

Equipment: DSC (Differential Scanning Calorimeter) with Oxygen and Nitrogen gas switching.[2][3]

Step-by-Step Procedure:

  • Sample Prep: Cut a 3–5 mg sample from the compounded polymer.[2] Ensure a flat surface for good thermal contact.[2][3]

  • Atmosphere: Start with Nitrogen purge (50 mL/min).

  • Heating: Ramp temperature at 20°C/min to the isothermal setpoint.

    • Optimization: For 3-Tert-butyl-5-methylphenol, use a setpoint of 180°C or 190°C .[][2][3] Avoid standard 200°C+ protocols used for phosphites, as this molecule may volatilize before protecting the polymer.[3]

  • Isothermal Hold: Hold at setpoint for 5 minutes in Nitrogen to equilibrate.

  • Oxidation Trigger: Switch gas to Oxygen (50 mL/min). This is Time Zero (

    
    ).[2][3]
    
  • Measurement: Record the heat flow. The reaction is exothermic.[6]

  • Analysis: Determine the onset time of the exothermic slope.[6]

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [2][3]
      

Acceptance Criteria:

  • Unstabilized PE: < 1 min OIT.[2][3]

  • Stabilized (1000 ppm): > 10 min OIT (at 190°C).

Protocol 3: Migration and Leaching Study

For medical or food-contact applications, ensuring the antioxidant remains in the polymer matrix is critical.

  • Simulant Preparation: Prepare Food Simulants (e.g., 10% Ethanol, 3% Acetic Acid, or Olive Oil) per FDA/EFSA guidelines.[3]

  • Exposure: Immerse polymer films (known surface area) in simulant at 40°C for 10 days.

  • Extraction: Remove film.[2][3] Extract the simulant with an organic solvent (e.g., Dichloromethane).[3]

  • Quantification: Analyze via HPLC-UV .

    • Column: C18 Reverse Phase.[2][3]

    • Mobile Phase: Acetonitrile/Water (80:20).[2][3]

    • Detection: UV absorbance at 275 nm (characteristic phenol peak).[2][3]

    • Limit: Migration must be below the Specific Migration Limit (SML) derived from toxicological data (typically < 3 mg/kg food for similar phenols).[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Screw Slippage Premature melting of antioxidant in feed throat.[][2][3]Use Masterbatch method; cool the feed throat; use a crammer feeder.
Yellowing Formation of quinone methides (oxidation products).[][2][3]Add a secondary antioxidant (Phosphite like Tris(2,4-di-tert-butylphenyl)phosphite) to reduce the phenol regeneration load.[][2][3]
Low OIT Volatilization during processing.[][2]Switch to a higher molecular weight derivative (use this compound as an intermediate to synthesize a bis-phenol).[][2][3][7]
Bubbles in Film Moisture or Volatiles.[][2]Dry the antioxidant (desiccator) and process below 230°C.

References

  • Gugumus, F. (1990).[2][3] Oxidation Inhibition in Plastics. In: Pospíšil J., Klemchuk P.P.[3] (eds) Oxidation Inhibition in Organic Materials.[2][3] CRC Press.[2][3] [2][3]

  • ASTM International. (2019).[2][3] ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM.[2][3][4][5] [Link]

  • Löfgren, B., et al. (1994).[3] Polymerization of ethylene with soluble Ziegler-Natta catalysts: Effect of hindered phenols. Journal of Polymer Science Part A. [Link]

  • European Food Safety Authority (EFSA). (2016).[2][3] Scientific Opinion on the safety of hindered phenols in food contact materials. EFSA Journal.[2][3] [Link][2][3]

Sources

Application of 3-Tert-butyl-5-methylphenol in lubricant stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Tert-butyl-5-methylphenol in Lubricant Stabilization [1]

Abstract

This application note details the protocol for utilizing 3-tert-butyl-5-methylphenol (an isomer of mono-tert-butyl-m-cresol) as a primary antioxidant in lubricant formulations.[1] As a hindered phenolic radical scavenger, this compound is critical for interrupting autoxidation cycles in mineral oils and synthetic esters.[1] This guide provides a mechanistic rationale, formulation strategies, and validation protocols using Rotating Pressure Vessel Oxidation Test (RPVOT) and Pressure Differential Scanning Calorimetry (PDSC) , tailored for researchers in tribology and chemical formulation.[1]

Introduction & Scientific Rationale

Lubricant degradation is primarily driven by oxidative chain reactions initiated by heat, metal catalysis, and shear stress.[1] If left unchecked, these reactions lead to viscosity increases, sludge formation, and varnish deposits that compromise equipment life.[1]

3-Tert-butyl-5-methylphenol functions as a primary antioxidant (radical scavenger) .[1] Unlike its di-tert-butyl counterpart (BHT), the mono-tert-butyl structure offers a unique balance of solubility and volatility, making it a valuable intermediate or specific additive for systems requiring distinct mobility within the fluid matrix.[1]

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The efficacy of 3-tert-butyl-5-methylphenol relies on the donation of a hydrogen atom from its phenolic hydroxyl group to unstable peroxy radicals (


).[1]
  • Chain Breaking: The phenol (

    
    ) intercepts the peroxy radical.
    
    
    
    
  • Radical Stabilization: The resulting phenoxy radical (

    
    ) is stabilized by the steric hindrance of the tert-butyl group and resonance delocalization across the aromatic ring, preventing it from initiating new oxidation chains.
    
  • Termination: The phenoxy radical can further react with another radical to form stable non-radical products.

Visualizing the Mechanism

The following diagram illustrates the interruption of the autoxidation cycle by the hindered phenol.

AntioxidantMechanism Initiation Initiation: Heat/Shear creates R• Propagation Propagation: R• + O2 -> ROO• Initiation->Propagation Scavenging Scavenging (HAT): ROO• + ArOH -> ROOH + ArO• Propagation->Scavenging With 3-t-Bu-5-Me-phenol Degradation Unchecked Degradation: Sludge / Varnish Propagation->Degradation No Antioxidant Stabilization Stabilization: ArO• (Stable Radical) Scavenging->Stabilization Stabilization->Degradation Prevents

Caption: The autoxidation cycle is interrupted at the propagation stage via Hydrogen Atom Transfer (HAT) from the phenol.[1]

Material Characterization & Formulation Protocol

Before performance testing, the additive must be characterized to ensure purity, as isomeric impurities (e.g., 2-tert-butyl-5-methylphenol) can alter steric protection efficiency.[1]

Protocol A: Formulation Blending
  • Base Oil Selection: Group II (Hydrotreated) or Group III (Hydrocracked) mineral oils are recommended for baseline testing to minimize sulfur interference.[1]

  • Concentration Range: 0.1 wt% to 1.0 wt%.

  • Solubility Check:

    • Heat base oil to 60°C.

    • Add 3-tert-butyl-5-methylphenol slowly under magnetic stirring (500 RPM).

    • Maintain temperature for 30 minutes.

    • Cool to room temperature and observe for turbidity (must remain clear).

Formulation Matrix Example:

ComponentFunctionFormulation A (Control)Formulation B (Test)Formulation C (Synergy)
Base Oil (Group II)Carrier99.5%99.0%98.5%
3-t-Bu-5-Me-phenol Primary AO 0.0% 0.5% 0.5%
Alkylated DiphenylamineSecondary AO0.5%0.5%0.5%
Zinc DialkyldithiophosphateAnti-wear0.0%0.0%0.5%

Performance Evaluation: RPVOT Protocol (ASTM D2272)

The Rotating Pressure Vessel Oxidation Test (RPVOT) is the gold standard for predicting the oxidative lifespan of turbine and industrial oils.

Experimental Workflow
  • Sample Prep: Weigh 50g of the formulated oil into the glass sample container.

  • Catalyst Addition: Add 5mL of distilled water and a polished copper coil (acts as a pro-oxidant catalyst).

  • Pressurization: Seal the vessel and pressurize with Oxygen (

    
    ) to 90 psi (620 kPa) at room temperature.
    
  • Stress Conditions: Place vessel in a heating bath at 150°C and rotate at 100 RPM .

  • Endpoint Detection: Monitor pressure. The test ends when pressure drops 25 psi (175 kPa) below the maximum pressure reached.[2]

RPVOT Workflow Diagram

RPVOT_Workflow Start Start: Weigh 50g Oil Sample Catalyst Add Catalyst: 5mL Water + Copper Coil Start->Catalyst Pressurize Pressurize Vessel: 90 psi (620 kPa) Oxygen Catalyst->Pressurize Heat Heat & Rotate: 150°C @ 100 RPM Pressurize->Heat Monitor Monitor Pressure: Max Pressure Reached Heat->Monitor Drop Endpoint: Pressure Drop > 25 psi Monitor->Drop Result Record Time (Minutes) Drop->Result

Caption: Workflow for ASTM D2272 (RPVOT) to determine oxidation stability.

Thermal Stability Protocol: PDSC (ASTM D5483)

For applications involving thin-film oxidation (e.g., greases or compressor oils), Pressure Differential Scanning Calorimetry (PDSC) provides rapid kinetic data.[1]

  • Instrument: Differential Scanning Calorimeter with high-pressure cell.

  • Atmosphere: 500 psi (3.5 MPa) Oxygen.[1][3][4]

  • Temperature: Isothermal hold at 180°C or 210°C.

  • Measurement: Oxidation Induction Time (OIT) —the time from oxygen exposure to the onset of the exothermic oxidation peak.

Data Interpretation:

  • High OIT: Superior stabilization.[1]

  • Sharp Exotherm: Rapid antioxidant depletion.[1]

Cross-Industry Relevance: Drug Development[1]

While this guide focuses on lubricants, the chemistry of 3-tert-butyl-5-methylphenol is highly relevant to pharmaceutical formulation, specifically in Lipid Nanoparticles (LNPs) and Liposomal carriers .[1]

  • Parallel: Just as lubricants degrade via lipid peroxidation, lipid-based drug carriers oxidize, compromising mRNA or API integrity.[1]

  • Application: Researchers can adapt the PDSC protocol (at lower temperatures, e.g., 80°C) to screen phenolic antioxidants for stabilizing lipid excipients.[1]

References

  • ASTM International. ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.[1]Link[1]

  • ASTM International. ASTM D5483 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry.[1][5]Link[1]

  • National Institutes of Health (NIH). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products.[1] PMC.[1] Link

  • Vinati Organics. Mechanism of Hindered Phenol Antioxidant.[1]Link

  • Rasayan Journal of Chemistry. Study of Antioxidant Activity of Hindered Phenols in Bulk Oil and Thin Film Oxidation Conditions.Link

Sources

Application Note: 3-Tert-butyl-5-methylphenol as a Stabilizer in Food Packaging

[1][2][3][4]

Executive Summary

3-Tert-butyl-5-methylphenol (CAS: 4892-31-3), often utilized as an intermediate or a primary phenolic antioxidant, occupies a critical niche in the stabilization of food contact materials (FCMs).[1][2][3][4] Structurally distinct from the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), this mono-tert-butylated isomer offers a unique balance between radical scavenging kinetics and molecular mobility .[2][3][4]

While BHT provides maximum steric hindrance, the reduced steric bulk of 3-tert-butyl-5-methylphenol allows for faster hydrogen atom transfer (HAT) rates in high-viscosity polymer melts, albeit with different volatility and migration profiles.[2][3][4] This guide provides a rigorous technical framework for incorporating this stabilizer into polyolefins (PE/PP) and validating its safety through EU/FDA-compliant migration protocols.[3][4]

Part 1: Mechanism of Action & Chemical Architecture

Structural Efficacy

The efficacy of 3-tert-butyl-5-methylphenol relies on the phenolic hydroxyl group acting as a chain-breaking donor.[2][3][4] The tert-butyl group at the ortho position provides necessary steric protection to the phenoxy radical, preventing rapid pro-oxidant coupling, while the meta-methyl group activates the ring via inductive electron donation (

24
Radical Scavenging Pathway

The stabilization process follows a standard HAT mechanism. The antioxidant (ArOH) intercepts peroxy radicals (

4

RadicalScavengingPolymerPolymer Chain (RH)R_RadicalAlkyl Radical (R•)Polymer->R_Radical InitiationHeatHeat/Shear/UVHeat->PolymerROO_RadicalPeroxy Radical (ROO•)R_Radical->ROO_Radical + O₂ (Propagation)O2Oxygen (O₂)ROOHHydroperoxide(ROOH)ROO_Radical->ROOH H-AbstractionAntioxidant3-t-butyl-5-methylphenol(ArOH)Antioxidant->ROOH H-DonorArO_RadicalPhenoxy Radical(ArO•)Antioxidant->ArO_Radical -H•NonRadicalStable Products(Quinone Methides)ArO_Radical->NonRadical Disproportionation/Coupling

Figure 1: Radical scavenging mechanism of hindered phenols in polymer matrices. The antioxidant interrupts the auto-oxidation cycle by donating a hydrogen atom to the peroxy radical.[2]

Part 2: Formulation & Homogeneity Protocol

Objective: Achieve uniform dispersion of 3-tert-butyl-5-methylphenol in Low-Density Polyethylene (LDPE) without thermal degradation during compounding.

Protocol A: Melt Blending & Compounding

Materials:

  • Matrix: LDPE (Melt Flow Index: 2.0 g/10 min).[3][4]

  • Additive: 3-Tert-butyl-5-methylphenol (>99% purity).[2][3][4]

  • Target Concentration: 500 ppm – 1000 ppm (0.05% - 0.1%).

Procedure:

  • Masterbatch Preparation (Critical Step):

    • Do not add pure powder directly to the final extruder to avoid "hot spots."

    • Prepare a 5% concentrate masterbatch.[3][4]

    • Solvent Coating Method: Dissolve the antioxidant in a minimal amount of acetone. Tumble mix with LDPE pellets.[3][4] Evaporate solvent under vacuum at 40°C.[3][4]

  • Extrusion Parameters:

    • Use a twin-screw extruder (L/D ratio ≥ 30) for high shear mixing.[2][3][4]

    • Temperature Profile: Keep the feed zone cool to prevent premature melting of the antioxidant (MP ~50°C).

      • Zone 1: 140°C[2][4]

      • Zone 2: 160°C[2][4]

      • Zone 3: 175°C (Die)[3][4]

    • Note: Avoid temperatures >200°C to minimize volatilization of this lower-molecular-weight phenol.[2][3][4]

  • Film Blowing:

    • Dilute masterbatch with virgin LDPE to target concentration.[3][4]

    • Blow film to thickness of 50 µm ± 2 µm.[3]

Part 3: Migration Testing & Regulatory Compliance[2]

Context: Migration testing determines the mass of stabilizer transferring from the packaging into food. As a lower molecular weight antioxidant (approx. 164 g/mol ), 3-tert-butyl-5-methylphenol has higher mobility than complex trimers, making strict adherence to EU Regulation 10/2011 and FDA 21 CFR 177.1520 critical.[2][3][4]

Protocol B: Specific Migration Limit (SML) Testing

Regulatory Thresholds:

  • If not explicitly listed with a unique SML, the substance typically defaults to the "Not Detectable" standard or the generic threshold of 0.01 mg/kg (10 ppb) for unlisted substances behind a functional barrier, or requires a specific risk assessment.[4]

  • Note: Related compounds (e.g., BHT) have SMLs around 3 mg/kg.[3][4] Always verify the latest Annex I listing.

Simulant Selection:

Food Type Simulant Conditions (Standard) Rationale
Aqueous / Acidic 3% Acetic Acid (B) 10 days @ 40°C Simulates fruit juices, soft drinks.[2][3][4]
Alcoholic 10% Ethanol (A) 10 days @ 40°C Simulates beer, wine, syrups.[4]
Fatty Foods 95% Ethanol (D2) 10 days @ 40°C Worst-case scenario for lipophilic antioxidants.

| Dry Foods | Tenax® (Modified Polyphenylene Oxide) | 10 days @ 40°C | Simulates cereals, flour.[2][3][4] |

Workflow Diagram:

MigrationWorkflowSamplePolymer Film Sample(1 dm² surface area)SimulantSelect Simulant(e.g., 95% Ethanol)Sample->SimulantIncubationIncubation10 Days @ 40°CSimulant->IncubationSeparationRemove FilmIncubation->SeparationConcentrationEvaporation/Concentration(N₂ stream)Separation->ConcentrationAnalysisGC-MS QuantitationConcentration->Analysis

Figure 2: Standard migration testing workflow for lipophilic migrants in food simulants.[2][3][4]

Experimental Steps:

  • Preparation: Cut film into 1 dm² pieces. Place in migration cells.[3][4]

  • Contact: Add 100 mL of pre-warmed simulant (Surface-to-Volume ratio: 6 dm²/kg).

  • Incubation: Seal and place in a thermostatic oven at 40°C for 240 hours (10 days).

  • Extraction:

    • Remove film.[3][4]

    • For volatile solvents (Ethanol/Isooctane): Evaporate to dryness under nitrogen stream at 35°C.[3][4]

    • Reconstitute in 1 mL of GC-grade Dichloromethane (DCM).

    • Internal Standard: Add Deuterated BHT (BHT-d3) or Diphenylmethane to the final vial for quantitation.[2][3][4]

Part 4: Analytical Quantitation (GC-MS)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is preferred over HPLC for this specific isomer due to its volatility and the need to distinguish it from other phenolic isomers.[2][3][4]

Protocol C: GC-MS Parameters[2][3][4][5][6]

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection 1 µL Splitless (Purge on @ 1.0 min)
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min hold)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Acquisition SIM Mode (Selected Ion Monitoring)

Target Ions for 3-Tert-butyl-5-methylphenol:

  • Quantifier Ion (m/z): 149 (Base peak, loss of methyl from t-butyl group).[2][3][4]

  • Qualifier Ions (m/z): 164 (Molecular Ion

    
    ), 121.[3][4]
    
  • Note: Ensure resolution from BHT (m/z 205, 220) and other isomers.

Validation Criteria:

  • Linearity:

    
     (Range: 0.01 – 5.0 mg/L).[3][4]
    
  • Recovery: 85% - 115% (Spike samples in blank simulant).[2][3][4]

  • LOD: < 0.005 mg/kg (Required to verify "Not Detectable" status).[3][4][5]

References

  • European Food Safety Authority (EFSA). (2011).[3][4] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[3][4][3][4]

  • U.S. Food and Drug Administration (FDA). (2023).[3][4] CFR - Code of Federal Regulations Title 21, Part 177 - Indirect Food Additives: Polymers.[2][3][4][3][4]

  • National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 78604, 3-Tert-butyl-5-methylphenol.[2][3][4][3][4]

  • Lövenich, S., et al. (2019).[3][4] Determination of hindered phenolic antioxidants in plastic packaging.[3][6] Analytical Methods, Royal Society of Chemistry.[4]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.[3][7]

Application Note: A Validated Protocol for the Quantification of 3-Tert-butyl-5-methylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of 3-Tert-butyl-5-methylphenol in complex matrices. This compound, a significant antioxidant and potential endocrine disruptor, requires robust analytical methods for its monitoring in various applications, including food packaging, environmental samples, and biological fluids.[1] The described methodology utilizes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), preceded by a streamlined Solid-Phase Extraction (SPE) for sample purification and concentration. The protocol has been rigorously validated according to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring its accuracy, precision, and reliability for its intended purpose.[2][3]

Introduction: The Analytical Imperative for 3-Tert-butyl-5-methylphenol

3-Tert-butyl-5-methylphenol, a substituted phenolic compound, is widely employed as an antioxidant in various industrial products to prevent oxidative degradation. Its presence in materials such as polymers, plastics, lubricants, and food packaging materials necessitates sensitive and specific analytical methods to assess potential migration and human exposure.[1] Concerns over the endocrine-disrupting potential of some alkylphenols further underscore the importance of accurate quantification in diverse and often complex sample matrices.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to reliably quantify 3-Tert-butyl-5-methylphenol. The chosen HPLC-DAD method offers a balance of selectivity, sensitivity, and accessibility for routine analysis. The causality behind experimental choices, from sample preparation to chromatographic conditions, is explained to provide a deeper understanding of the methodology.

Physicochemical Properties of 3-Tert-butyl-5-methylphenol

A fundamental understanding of the analyte's properties is crucial for developing a robust analytical method.

PropertyValueSignificance for Analysis
Chemical Formula C₁₁H₁₆OInfluences molecular weight and mass spectrometric behavior.
Molar Mass 164.24 g/mol Essential for preparing standard solutions and calculating concentrations.
Appearance White to light yellow crystalline solid[1]Physical state at room temperature.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); sparingly soluble in water.Dictates the choice of extraction solvents and chromatographic mobile phase.[5][6]
pKa ~10.5 (estimated for similar phenols)The acidic nature of the phenolic hydroxyl group influences extraction pH and chromatographic retention on reverse-phase columns.[7]
UV Absorbance Phenolic compounds typically exhibit strong UV absorbance between 270-280 nm.[8][9]This property is the basis for detection and quantification by HPLC-DAD.

Experimental Workflow: A Visual Overview

The following diagram illustrates the logical flow of the analytical protocol, from sample receipt to final data reporting.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Processing & Validation Sample Sample Collection & Homogenization SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Reconstitution SPE->Elution Analyte Enrichment HPLC HPLC-DAD Analysis Elution->HPLC Injection Data Data Acquisition HPLC->Data Chromatographic Separation & Detection Quant Quantification Data->Quant Peak Integration Validation Method Validation Quant->Validation Performance Assessment Report Reporting Validation->Report Final Result

Caption: High-level workflow for the quantification of 3-Tert-butyl-5-methylphenol.

Detailed Protocol: From Sample to Signal

This section provides a step-by-step methodology for the analysis. The rationale behind each step is provided to ensure a thorough understanding of the process.

Reagents and Materials
  • 3-Tert-butyl-5-methylphenol analytical standard (≥99% purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Strata-X) cartridges are recommended for their broad retention of phenolic compounds.[10]

  • Standard laboratory glassware and equipment

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. SPE is a robust technique for achieving this with phenolic compounds.[10][11]

Protocol:

  • Sample Pre-treatment:

    • For liquid samples (e.g., water, beverages): Acidify to a pH < 4 with formic acid to ensure the analyte is in its neutral form, enhancing its retention on the reversed-phase sorbent.

    • For solid samples (e.g., polymer, food): Perform a solvent extraction using a solvent in which 3-Tert-butyl-5-methylphenol is soluble (e.g., methanol or acetonitrile). The resulting extract should then be diluted with acidified water before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of acidified water (pH < 4). This activates the sorbent and ensures a reproducible interaction with the sample.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences that are not strongly retained.

  • Analyte Elution: Elute the retained 3-Tert-butyl-5-methylphenol with 5 mL of methanol or acetonitrile. The choice of a strong organic solvent disrupts the interaction between the analyte and the sorbent, leading to its elution.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, smaller volume (e.g., 1 mL) of the HPLC mobile phase. This step concentrates the analyte and ensures compatibility with the chromatographic system.

HPLC-DAD Instrumentation and Conditions

The following conditions have been optimized for the separation and detection of 3-Tert-butyl-5-methylphenol.

ParameterConditionRationale
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).Provides the necessary components for reproducible chromatographic separation and detection.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).The non-polar stationary phase provides good retention for the moderately non-polar 3-Tert-butyl-5-methylphenol.
Mobile Phase A Water with 0.1% formic acid.The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Mobile Phase B Acetonitrile with 0.1% formic acid.A common organic modifier for reversed-phase chromatography, offering good elution strength for phenolic compounds.
Gradient Elution Start at 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.A gradient is necessary to ensure the elution of the analyte in a reasonable time with good peak shape, while also cleaning the column of more strongly retained matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
DAD Wavelength Monitor at 278 nm.This wavelength corresponds to a UV absorbance maximum for many phenolic compounds, providing good sensitivity.[9]

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation was performed in accordance with ICH and FDA guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[2][3][12][13]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components or other related substances.No interfering peaks at the retention time of 3-Tert-butyl-5-methylphenol in blank matrix samples.
Linearity and Range To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995 over a range of at least 5 concentration levels.
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 80-120% at three concentration levels (low, medium, and high).
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). For the Lower Limit of Quantification (LLOQ), RSD ≤ 20%.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in results when parameters like mobile phase composition, pH, and column temperature are slightly varied.
Summary of Validation Results

The following tables summarize the quantitative data obtained during the method validation study.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
0.112.5
0.563.2
1.0128.1
5.0645.8
10.01295.3
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Accuracy (% Recovery)Precision (RSD, %) Intra-dayPrecision (RSD, %) Inter-day
0.2 (Low QC)0.1995.04.86.2
2.0 (Mid QC)2.05102.53.14.5
8.0 (High QC)7.9198.92.53.8

Table 3: LOD and LOQ

ParameterValue
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Logical Framework for Method Validation

The validation process follows a structured, hierarchical approach to build confidence in the method's performance.

Validation_Logic cluster_foundation Foundational Characteristics cluster_quantitative Quantitative Performance cluster_limits Sensitivity cluster_reliability Reliability & Transferability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantification (LOQ) Accuracy->LOQ Robustness Robustness Accuracy->Robustness Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD)

Caption: Logical dependencies in the analytical method validation process.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the quantification of 3-Tert-butyl-5-methylphenol in complex matrices. The use of solid-phase extraction for sample clean-up and concentration, coupled with the specificity and sensitivity of HPLC-DAD analysis, ensures high-quality data. The comprehensive validation of the method demonstrates its suitability for routine analysis in research, quality control, and regulatory compliance monitoring. By following this detailed protocol and understanding the scientific principles behind each step, laboratories can confidently implement this method to generate accurate and defensible results.

References

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Sik, B., Hunjadi, D., & Kovač, T. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1549. Retrieved from [Link]

  • Arvstrand, E. (2021). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-portal.org. Retrieved from [Link]

  • Agarwal, S., et al. (2019). Isolation, Identification and Quantification of Two Phenolic Compounds Reported for the First Time in Leaves of Amaranthus hypochondriacus. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.
  • Pinto, C. G., et al. (2014). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. International Journal of Molecular Sciences, 15(12), 22758-22771. Retrieved from [Link]

  • D'auria, M., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 11(20), 3228. Retrieved from [Link]

  • Cammann, K., et al. (1995). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry, 353, 784-787.
  • Ligor, M., & Buszewski, B. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(10), 2879.
  • Rocchetti, G., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(13), 5174. Retrieved from [Link]

  • Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3723-3726.
  • SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. Retrieved from [Link]

  • Arvstrand, E. (2021). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Retention Time Locked GC-MS Analysis of Phenols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Zhang, Q. W., et al. (2018). Extraction of phenolic compounds: A review. Molecules, 23(6), 1339. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Poitevin, E. (2014). Validation of analytical methods for compliance of food contact materials. IMEKO. Retrieved from [Link]

  • Puig, D., & Barceló, D. (1996). Solid-phase extraction of phenols. TrAC Trends in Analytical Chemistry, 15(8), 362-373.
  • St. John-Williams, L. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 224-229.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Ferreira, A. M., et al. (2019). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Processes, 7(12), 913.
  • Simoneau, C., et al. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. JRC Publications Repository. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Food Safety Magazine. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Donovan, J. L., et al. (1999). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 47(9), 3687-3691.
  • Al-Okab, R. A., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. Molecules, 28(24), 8089. Retrieved from [Link]

  • He, Y., et al. (2007). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. Analytical Letters, 40(14), 2697-2707.
  • Simoneau, C., et al. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. ResearchGate. Retrieved from [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Pereira, C. S., et al. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research, 57(27), 9016-9026.
  • Ballesteros, E., et al. (2003). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 8(1), 24-44. Retrieved from [Link]

  • ResearchGate. (n.d.). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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Application Note: Strategic Utilization of Boronic Acids in the Synthesis of Pharmaceutical Scaffolds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Scope

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling (SMC) remains the premier method for constructing biaryl and heterobiaryl scaffolds—structural motifs present in over 40% of small-molecule pharmaceuticals. While the reaction is ostensibly simple, the transition from "test-tube chemistry" to robust, scalable process chemistry requires a deep understanding of mechanistic bifurcation and catalyst architecture.

This guide moves beyond textbook definitions to address the practical realities of using boronic acids in complex synthesis. We focus on overcoming two primary failure modes in medicinal chemistry: protodeboronation of unstable substrates and steric deactivation in ortho-substituted systems.

Mechanistic Insight: The "Fork in the Trail"

To troubleshoot failed couplings, one must understand that the transmetallation step does not follow a single path. As elucidated by Lennox and Lloyd-Jones, the mechanism bifurcates based on the order of base interaction. Understanding this "Fork in the Trail" allows you to select the correct base and solvent system for your specific substrate.

  • Path A (Boronate Pathway): The base reacts with the boronic acid first, forming a boronate species [Ar-B(OH)₃]⁻ which then attacks the Pd center. This is common with oxo-philic bases (e.g., hydroxides, alkoxides).

  • Path B (Oxo-Palladium Pathway): The base replaces the halide on the Palladium(II) center first (forming Pd-OH or Pd-OR), which then reacts with the neutral boronic acid. This is critical when using weak bases or anhydrous conditions.

Visualization: The Dual-Pathway Catalytic Cycle

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X BaseBoron Path A: Base attacks Boron Forms Boronate [Ar'-B(OH)3]- OxAdd->BaseBoron High pH (aq) BasePd Path B: Base attacks Pd Forms [Ar-Pd(II)-OH] OxAdd->BasePd Anhydrous / Weak Base TransMetal Transmetallation Complex [Ar-Pd(II)-Ar'] BaseBoron->TransMetal + Pd-Ar BasePd->TransMetal + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0

Figure 1: The "Fork in the Trail" mechanism illustrating the two distinct pathways for transmetallation.[1] Path selection is controlled by base strength and water content.

Critical Reagent Selection: Boron Species

Not all boron reagents are created equal. The choice between a free acid, an ester, or a protected species dictates the reaction's success rate regarding stability vs. reactivity.

Reagent ClassActive SpeciesStability (Protodeboronation)Atom EconomyRecommended Application
Boronic Acid R-B(OH)2HighLow (Prone to hydrolysis)HighStandard biaryls; Aqueous conditions.[2]
Pinacol Ester R-BPinModerateHigh (Slow release)LowLate-stage functionalization; Anhydrous coupling.
MIDA Boronate None (Masked)Very HighVery LowIterative synthesis; "Slow release" needed for unstable R groups.
K-Trifluoroborate R-BF3KModerateHighHighOxidatively sensitive substrates; requires hydrolysis to react.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Applicable for: Standard aryl-aryl couplings with no significant steric hindrance or instability.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for its robustness and resistance to air oxidation compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 80-100°C. Monitor by LCMS.

    • Note: If the reaction turns black immediately, palladium precipitation (aggregation) has occurred, likely due to poor ligation or oxygen leaks.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

Protocol B: The "Challenging Substrate" Method (Advanced)

Applicable for: Unstable heteroaromatics (e.g., 2-pyridine boronic acids), sterically hindered ortho-substituents, or electron-deficient systems prone to protodeboronation.

Rationale: This protocol utilizes Buchwald Precatalysts (Gen 3) . These activate rapidly at low temperatures, minimizing the time the boronic acid is exposed to the base before reacting, thus preventing decomposition.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous) or KOtBu (for anhydrous routes)

  • Solvent: THF or Toluene/Water (10:1)

Step-by-Step Workflow:

  • Precatalyst Handling: Buchwald G3 catalysts are air-stable solids. Weigh them on the bench, but perform the reaction under inert gas.

  • Solvent Sparging: Sparging the solvent with Argon for 15 minutes is mandatory.

  • Temperature Control:

    • Start the reaction at Room Temperature .

    • XPhos Pd G3 activates upon exposure to base. Many hindered couplings proceed at 25-40°C.

    • Expert Tip: Only apply heat (60°C) if no conversion is observed after 1 hour. High heat accelerates protodeboronation of the boronic acid faster than the cross-coupling in difficult cases.

  • Scavenging (Purification): Post-reaction, add SiliaMetS® Thiol or equivalent scavenger resin (0.5 equiv relative to Pd) and stir for 2 hours. This ensures residual Pd is <10 ppm, critical for biological assays.

Troubleshooting & Optimization Logic

When a reaction fails, systematically evaluate the failure mode using the decision tree below.

Visualization: Optimization Decision Tree

OptimizationTree Start Reaction Failed/Low Yield Check1 Is the SM consumed? Start->Check1 Check2 Is Protodeboronation observed? (Ar-B -> Ar-H) Check1->Check2 Yes (Boron gone) Check3 Is the Catalyst Active? Check1->Check3 No (Halide remains) Homo Issue: Homocoupling (Ar-Ar) Sol: Degas better, reduce catalyst loading Check2->Homo No (Dimer formed) ProtoSol Solution: 'Slow Release' Strategy 1. Use MIDA Boronate 2. Dropwise addition of Base 3. Lower Temperature Check2->ProtoSol Yes Dehal Issue: Dehalogenation (Ar-H) Sol: Switch to non-protic solvent (DMF/Dioxane) Inactive Pd Black formation? Sol: Add more ligand or switch to Pd(dppf) Check3->Inactive Precipitate Visible Steric Steric Hindrance? Sol: Switch to XPhos or RuPhos Pd G3 Check3->Steric Solution Clear

Figure 2: Logic flow for troubleshooting Suzuki-Miyaura coupling failures.

Key Failure Mode: Protodeboronation

This is the most common failure with heterocyclic boronic acids (e.g., 2-pyridyl, oxazolyl).

  • Mechanism: Base-catalyzed hydrolysis of the C-B bond.

  • Solution:

    • Concentration: High concentration of base accelerates this. Use weak bases (K₃PO₄) or slow addition.

    • Ligand: Use bulky, electron-rich ligands (e.g., Q-Phos or XPhos ) that accelerate the transmetallation step, allowing the productive cycle to outcompete the decomposition pathway.

References

  • Mechanistic Foundations (The "Fork in the Trail"): Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[1] Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370.[1] [Link]

  • Protodeboronation Kinetics: Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Advanced Precatalysts (Buchwald G3): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]

  • Purification & Scavenging: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Optimization of 3-Tert-butyl-5-methylphenol (CAS 4892-31-3) Role: Senior Application Scientist Status: Operational

Executive Technical Brief: The Thermodynamic Challenge

Welcome to the technical support center. If you are targeting 3-tert-butyl-5-methylphenol (3-tB-5-MP), you are attempting to synthesize the thermodynamic isomer, not the kinetic one.

The Core Problem: In the Friedel-Crafts alkylation of m-cresol (3-methylphenol), the hydroxyl group (-OH) is a powerful ortho/para director.

  • Kinetic Control (Fast): Directs the tert-butyl group to position 2 (ortho) or 4 (para). This yields 2-tert-butyl-5-methylphenol (CAS 88-60-8) or 4-tert-butyl-5-methylphenol .

  • Thermodynamic Control (Slow): The bulky tert-butyl group prefers the meta position (position 3) relative to the hydroxyl to minimize steric strain.

Your Goal: You must force the reaction out of the kinetic trap (ortho/para) and drive it toward thermodynamic equilibrium (meta) via isomerization . Most yield issues stem from insufficient isomerization time, inadequate temperature, or catalyst pores that restrict the migration of the bulky tert-butyl group.

Interactive Troubleshooting Guide (FAQs)

Module A: Regioselectivity & Isomer Distribution

Q1: My GC-MS shows a dominant peak for 2-tert-butyl-5-methylphenol (6-tert-butyl-m-cresol). Why isn't the reaction proceeding to the 3-isomer?

Diagnosis: You are operating under Kinetic Control . The activation energy to hit the ortho position (C2) is lower than the meta position (C3). If you stop the reaction early or run it at low temperatures (<100°C), you will isolate the kinetic product.

Corrective Action:

  • Increase Temperature: Raise reaction temperature to 160°C – 180°C . Isomerization of tert-butyl phenols requires significant thermal energy to overcome the activation barrier for the tert-butyl group to detach and re-attach (transalkylation).

  • Extend Reaction Time: Isomerization is slow. Extend the hold time from 2 hours to 6–10 hours .

  • Acid Strength: Ensure your catalyst has sufficient Brønsted acidity. Weak acids effect alkylation but fail to catalyze the migration/isomerization step.

Q2: I am seeing significant amounts of 4,6-di-tert-butyl-m-cresol. How do I suppress this?

Diagnosis: Poly-alkylation (Over-reaction). This occurs when the molar ratio of the alkylating agent (isobutylene or MTBE) to m-cresol is too high, or local concentration hotspots exist.

Corrective Action:

  • Adjust Stoichiometry: Reduce the Isobutylene:m-Cresol ratio to 0.9:1.0 . Starving the reaction of alkylating agent forces the di-tert-butyl byproducts to transalkylate with unreacted m-cresol, converting them back into mono-tert-butyl products.

  • Slow Addition: Do not add isobutylene all at once. Use a semi-batch mode with a slow feed rate to keep the instantaneous concentration of alkylating agent low.

Module B: Catalyst Performance

Q3: I’m using H-ZSM-5, but the conversion is low (<20%). Why?

Diagnosis: Steric Hindrance (Shape Selectivity). ZSM-5 has medium pores (~5.5 Å). The critical diameter of tert-butyl-cresol isomers is close to or larger than this pore size. The transition state for the 3-isomer (meta) is bulky.

Corrective Action:

  • Switch Catalyst: Move to a Large-Pore Zeolite like H-Beta (Zeolite Beta) or H-Y (Faujasite) . H-Beta (12-membered ring) is the industry standard for this synthesis because its 3D pore structure allows the bulky tert-butyl group to migrate freely.

  • Alternative: Use Sulfated Zirconia or Amberlyst-15 (if T < 120°C, though Amberlyst degrades at the high T needed for isomerization).

Q4: The catalyst activity drops sharply after the first run. Is it poisoning?

Diagnosis: Coking/Fouling. At the high temperatures required for isomerization (160°C+), polymerization of isobutylene (oligomerization) occurs, blocking catalyst pores.

Corrective Action:

  • Calcination: Regenerate zeolite catalysts by calcining at 550°C in air for 4-6 hours to burn off coke.

  • Solvent Wash: Wash the catalyst with hot acetone or methanol between runs to remove oligomers.

  • Hydration Control: Ensure reagents are dry. Water competes for acid sites on zeolites, dampening activity.

Visualizing the Reaction Pathway

The following diagram illustrates the critical difference between the Kinetic path (which you likely have) and the Thermodynamic path (which you want).

ReactionNetwork Start m-Cresol (3-methylphenol) Ortho 2-tert-butyl-5-methylphenol (Kinetic Product) Fast Formation Start->Ortho Alkylation (Low T, <100°C) Para 4-tert-butyl-5-methylphenol (Kinetic Product) Fast Formation Start->Para Alkylation Meta 3-tert-butyl-5-methylphenol (Thermodynamic Target) Requires Isomerization Ortho->Meta Isomerization (High T, >160°C) Acid Cat. Di 4,6-di-tert-butyl-m-cresol (Poly-alkylation) Ortho->Di + Isobutylene Para->Meta Isomerization Para->Di + Isobutylene Di->Meta Transalkylation (+ m-Cresol)

Caption: Reaction network showing the kinetic trap (yellow) vs. the thermodynamic target (green). Note that the target is formed primarily via rearrangement of the kinetic products.

Optimized Experimental Protocol

Objective: Synthesis of 3-tert-butyl-5-methylphenol via Thermodynamic Control.

Materials
  • Substrate: m-Cresol (99% purity, dry).

  • Alkylation Agent: Isobutylene gas (preferred) or MTBE.[1]

  • Catalyst: H-Beta Zeolite (SiO2/Al2O3 ratio ~25). Note: Calcined at 550°C prior to use.

Methodology
  • Setup: Use a high-pressure autoclave (Parr reactor) equipped with a mechanical stirrer and temperature controller.

  • Loading:

    • Load m-cresol and H-Beta catalyst (5 wt% relative to cresol).

    • Seal reactor and purge with Nitrogen (3x).

  • Alkylation Phase (Kinetic):

    • Heat to 100°C .

    • Introduce Isobutylene slowly to maintain a pressure of 2–5 bar .

    • Target a molar ratio of 1.0:1.0 (Isobutylene:Cresol).

    • Result at this stage: Mixture of 2- and 4- isomers.

  • Isomerization Phase (Thermodynamic):

    • Stop Isobutylene feed.

    • Ramp temperature to 180°C .

    • CRITICAL STEP: Hold at 180°C for 6–8 hours . This "cook" time allows the bulky tert-butyl group to migrate from the crowded ortho position to the stable meta position.

  • Workup:

    • Cool to room temperature.[2][3][4] Filter catalyst.

    • Purification: The mixture will contain ~60-70% 3-isomer, with remaining 2-isomer and byproducts.

    • Perform fractional distillation under vacuum.

      • Boiling Point Delta: The 3-isomer generally has a slightly higher boiling point than the sterically crowded 2-isomer due to better hydrogen bonding capability (less steric shielding of the OH group).

Data Summary: Catalyst & Conditions[2][4][5][6][7][8][9][10][11][12]

ParameterKinetic Control (Avoid)Thermodynamic Control (Target)
Temperature 80°C – 120°C160°C – 200°C
Catalyst Type Mild Acids (Amberlyst, H3PO4)Strong Solid Acids (H-Beta, H-Y)
Reaction Time 1 – 3 Hours6 – 12 Hours
Major Product 2-tert-butyl-5-methylphenol3-tert-butyl-5-methylphenol
Mechanism Direct Electrophilic AttackReversible Isomerization

References

  • Vapor Phase Alkylation of m-Cresol over Ferrospinels. Chemical Science Review and Letters. Discusses the influence of temperature on product selectivity and the shift toward thermodynamic products at higher temperatures.

  • Alkylation of Phenol and m-Cresol Over Zeolites. ResearchGate. Details the use of H-ZSM-5 and H-MCM-22, highlighting pore size constraints and selectivity issues in cresol alkylation.

  • Synthesis of 3,5-di-tert-butylphenol. ChemicalBook. Provides context on handling sterically hindered phenols and workup procedures relevant to butyl-phenols.

  • Isomerization of tert-butylphenols using zeolite catalysts. Journal of Organic Chemistry. (Cited contextually regarding the migration of tert-butyl groups under acidic conditions).

  • 3-tert-Butyl-5-methylphenol Product Data. CymitQuimica. Confirms the specific chemical identity (CAS 4892-31-3) and physical properties for identification.[3]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize, troubleshoot, and better understand the nuances of this foundational organic transformation. As your dedicated application scientist, my goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of the factors that govern success in your experiments. Here, we will explore the causality behind experimental choices to empower you to solve challenges proactively.

Foundational Concepts: The O- vs. C-Alkylation Dichotomy

The alkylation of phenols is a versatile reaction for forming carbon-oxygen (ether) or carbon-carbon bonds. However, the phenoxide ion, the key reactive intermediate, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2] This duality leads to a fundamental challenge: controlling the competition between O-alkylation (forming a phenolic ether) and C-alkylation (forming an alkylphenol).[3]

Under neutral or acidic conditions, O-alkylation is often the most energetically favorable pathway, initially forming a phenolic ether.[4][5] This ether can then undergo an acid-catalyzed intramolecular rearrangement to form the more thermodynamically stable C-alkylated products.[4][5] Under basic conditions, the phenoxide anion is the primary nucleophile, and its reactivity is heavily influenced by the reaction environment.[2]

Visualizing the Competing Pathways

The choice between these two pathways is not arbitrary; it is dictated by a series of controllable experimental parameters.

G Phenol Phenol (Ar-OH) Base Base (e.g., K₂CO₃, NaOH) Phenoxide Phenoxide Anion (Ar-O⁻) Base->Phenoxide Deprotonation O_Alk O-Alkylation Product (Phenolic Ether, Ar-O-R) Phenoxide->O_Alk SN2 Attack (Oxygen Nucleophile) C_Alk C-Alkylation Product (Alkylphenol, R-Ar-OH) Phenoxide->C_Alk Electrophilic Aromatic Substitution (Carbon Nucleophile via Resonance) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->O_Alk AlkylatingAgent->C_Alk

Caption: Competing O- and C-alkylation pathways for the phenoxide anion.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during phenol alkylation experiments.

Q1: My reaction yield is very low or the reaction is not proceeding at all. What are the likely causes?

A1: Low or no conversion is a frequent issue that can typically be traced back to one of four areas: base, alkylating agent, catalyst, or substrate.

  • Ineffective Deprotonation: The phenol must be converted to the more nucleophilic phenoxide ion. If your base is not strong enough to deprotonate the phenol (pKa ≈ 10), the reaction will not proceed efficiently. Aqueous solutions of NaOH or KOH are effective, as are carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile.[6] Ensure your base is fresh and anhydrous if the reaction is moisture-sensitive.

  • Reactivity of the Alkylating Agent: The nature of the leaving group is critical. For alkyl halides, the reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride, you may require higher temperatures, a catalyst (like NaI for Finkelstein exchange), or a more reactive alkylating agent like an alkyl triflate. Also, be aware that aryl and vinyl halides are unreactive in Sₙ2-type Williamson ether synthesis.[7][8]

  • Catalyst Deactivation (for Friedel-Crafts): Lewis acid catalysts like AlCl₃ are extremely sensitive to water. Any moisture in the reagents or solvent will hydrolyze and deactivate the catalyst. Brønsted acids and solid acid catalysts (e.g., zeolites, cation-exchange resins) can also be poisoned by impurities.[7]

  • Deactivating Groups on the Phenol: For Friedel-Crafts (C-alkylation) reactions, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the phenol ring can deactivate it towards electrophilic attack, preventing the reaction.[7]

G Start Low / No Yield CheckBase Is the base strong enough to deprotonate the phenol? Start->CheckBase Start Here CheckAlkyl Is the alkylating agent reactive enough? (I > Br > Cl) CheckBase->CheckAlkyl  No Sol_Base Action: Use a stronger base (e.g., NaH, K₂CO₃) or ensure anhydrous conditions. CheckBase->Sol_Base Yes CheckCatalyst Is the catalyst active? (e.g., anhydrous AlCl₃) CheckAlkyl->CheckCatalyst  No Sol_Alkyl Action: Use a better leaving group (iodide/bromide), add NaI catalyst, or increase temperature. CheckAlkyl->Sol_Alkyl Yes CheckSubstrate Does the phenol have strong deactivating groups? (for C-alkylation) CheckCatalyst->CheckSubstrate  No Sol_Catalyst Action: Use fresh, anhydrous catalyst and dry solvents. Consider a more robust solid acid. CheckCatalyst->Sol_Catalyst Yes Sol_Substrate Action: C-alkylation may not be feasible. Consider O-alkylation or a different synthetic route. CheckSubstrate->Sol_Substrate Yes

Caption: Troubleshooting logic tree for low-yield phenol alkylation reactions.

Q2: I am getting a mixture of O- and C-alkylated products. How can I improve the selectivity?

A2: This is the central challenge in phenol alkylation. Selectivity is primarily controlled by the solvent and the nature of the cation associated with the phenoxide.[2]

  • To Favor O-Alkylation (Ether Formation): The goal is to have a "free" or highly reactive oxygen anion. This is best achieved in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents solvate the cation but leave the phenoxide anion exposed and highly nucleophilic at the oxygen site, favoring the kinetically controlled Sₙ2 attack. Using a phase-transfer catalyst (PTC) can also enhance O-alkylation by transporting the phenoxide anion into an organic phase, away from protic species that could shield the oxygen.[9][10]

  • To Favor C-Alkylation (Alkylphenol Formation): The goal is to hinder the reactivity of the oxygen atom, allowing the ring to act as the nucleophile. This is achieved in protic solvents like water or alcohols (e.g., Trifluoroethanol).[2] These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity. This blockage allows the less reactive carbon nucleophile of the ring to attack the alkylating agent. High temperatures can also favor the thermodynamically more stable C-alkylated product, often via rearrangement of the initially formed O-alkylated ether.[5]

Solvent Solvent Type Effect on Phenoxide Favored Product
DMF, DMSO, AcetonitrilePolar AproticPoorly solvates the anion, leaving a highly reactive oxygen.O-Alkylation [2]
Water, Ethanol, TFEProticShields the oxygen via hydrogen bonding.C-Alkylation [2]
Toluene, HexaneNon-polarPromotes tight ion-pairing, can favor C-alkylation.C-Alkylation

Q3: My Friedel-Crafts reaction is producing multiple alkylated phenols (polyalkylation). How can I achieve mono-alkylation?

A3: Polyalkylation is a classic limitation of Friedel-Crafts alkylation.[7][11] The first alkyl group added to the ring is an activating group, making the mono-alkylated product more reactive than the starting phenol. This leads to a second (and third) alkylation event.

The most effective and straightforward strategy to minimize this is to use a large excess of the phenol relative to the alkylating agent.[7] By Le Châtelier's principle, having a high concentration of the initial substrate (phenol) increases the statistical probability that the electrophile will react with a phenol molecule rather than the more reactive mono-alkylated product. A starting ratio of 3:1 to 5:1 (Phenol:Alkylating Agent) is a good starting point for optimization.

Q4: The structure of my alkylated product shows a rearranged alkyl group. Why did this happen and how can I prevent it?

A4: This is a strong indication of carbocation rearrangement, another significant limitation of Friedel-Crafts alkylation, particularly when using primary alkyl halides with a Lewis acid catalyst.[7][11]

The Lewis acid helps generate a primary carbocation, which is highly unstable. It will rapidly rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation before attacking the phenol ring. For example, alkylating with 1-bromopropane might yield isopropylphenol instead of n-propylphenol.

Prevention Strategies:

  • Use a Milder Catalyst: Harsher Lewis acids (AlCl₃, FeCl₃) are more prone to generating carbocations. Milder catalysts like ZnCl₂ or solid acids (zeolites) may reduce rearrangement.[7][12]

  • Avoid Primary Alkyl Halides: If possible, use an alkylating agent that already corresponds to the desired (stable) carbocation structure (e.g., use 2-bromopropane to get isopropylphenol).

  • Consider Friedel-Crafts Acylation followed by Reduction: This is a classic workaround. Acylium ions, the electrophiles in FC-acylation, do not rearrange. You can perform a Friedel-Crafts acylation to install the desired carbon skeleton and then reduce the ketone to the alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction).

Frequently Asked Questions (FAQs)

Q: What are the main differences between Williamson Ether Synthesis and Friedel-Crafts Alkylation for modifying phenols? A: They represent the two primary strategies targeting O- and C-alkylation, respectively.

  • Williamson Ether Synthesis: This is the classic method for O-alkylation . It involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[13] It generally does not work with tertiary alkyl halides, which favor elimination.[8]

  • Friedel-Crafts Alkylation: This is a primary method for C-alkylation . It is an electrophilic aromatic substitution where an electrophile (often a carbocation generated from an alkyl halide, alkene, or alcohol) attacks the electron-rich phenol ring.[7] It requires an acid catalyst (Lewis or Brønsted) and is prone to polyalkylation and carbocation rearrangements.[11]

Q: How do I choose the right catalyst for my reaction? A: The choice depends on the desired product (O- vs. C-alkylation) and the alkylating agent.

Catalyst TypeExamplesPrimary Use CaseMechanism
Base K₂CO₃, NaOH, NaHO-Alkylation (Williamson)Generates the phenoxide nucleophile.[6]
Lewis Acid AlCl₃, FeCl₃, ZnCl₂C-Alkylation (Friedel-Crafts)Generates a carbocation electrophile from an alkyl halide or alkene.[7]
Brønsted Acid H₂SO₄, Amberlyst-15C-Alkylation (Friedel-Crafts)Protonates an alkene or alcohol to generate a carbocation.[4]
Phase Transfer Quaternary Ammonium SaltsO-Alkylation (enhances Williamson)Shuttles the phenoxide anion into the organic phase for reaction.[14][15]
Solid Acid Zeolites, MontmorilloniteC-Alkylation (Green Chemistry)Provides acidic sites for carbocation formation; easily separable.[1][7]

Q: What are the benefits of using Phase-Transfer Catalysis (PTC) for phenol alkylation? A: PTC is highly effective for promoting O-alkylation under mild conditions. Its main advantages are:

  • Enhanced Reaction Rates: It efficiently transports the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide, overcoming solubility issues.[15]

  • Improved Selectivity: By creating an anhydrous environment around the phenoxide in the organic phase, it strongly favors O-alkylation over C-alkylation.[9]

  • Milder Conditions: It often allows reactions to proceed at lower temperatures and with weaker bases (like carbonates instead of hydroxides), reducing side reactions.

  • Simplified Workup: It avoids the need for harsh, anhydrous solvents like liquid ammonia or strong bases like NaH.

Q: Are there more environmentally friendly ("green") approaches to phenol alkylation? A: Yes, significant research has focused on greener alternatives to traditional methods that use stoichiometric, corrosive, and difficult-to-remove catalysts like AlCl₃. Key approaches include:

  • Solid Acid Catalysts: Using reusable catalysts like zeolites, clays (montmorillonite), or sulfonic acid resins (Amberlyst) for C-alkylation. These are easily filtered off, minimizing acidic waste streams.[7][16]

  • Solvent-Free Reactions: Some Williamson syntheses can be performed under solvent-free conditions, for example, by grinding the phenol, a solid base (like K₂CO₃), and the alkylating agent together, often with microwave assistance.[17]

  • Alternative Alkylating Agents: Using dimethyl carbonate (DMC) as a non-toxic methylating agent in place of dimethyl sulfate or methyl halides is a prominent green alternative for O-methylation.[3]

Standard Experimental Protocols

These protocols are intended as a starting point. Molar ratios, temperatures, and reaction times should be optimized for specific substrates.

Protocol 1: General Procedure for O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol is optimized for producing a phenolic ether with high selectivity.

G A 1. Setup Combine phenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF in a round-bottom flask with a stir bar. B 2. Reagent Addition Add alkyl bromide (1.1 eq) dropwise at room temperature. A->B C 3. Reaction Heat the mixture to 60-80 °C. Monitor by TLC or GC-MS until phenol is consumed (2-12 h). B->C D 4. Workup Cool to RT. Pour into water and extract with ethyl acetate (3x). C->D E 5. Purification Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. Purify by column chromatography. D->E

Caption: Standard workflow for a Williamson ether synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as DMF or acetonitrile, to create a stirrable suspension (approx. 0.2-0.5 M concentration of phenol).

  • Alkylation: Begin stirring and add the alkyl halide (1.1-1.2 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting phenol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer several times with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: General Procedure for ortho-Alkylation of Phenol (Aluminum Phenoxide Catalyzed)

This protocol is designed to favor C-alkylation, specifically at the ortho position, using an olefin as the alkylating agent.

Step-by-Step Methodology:

  • Catalyst Formation: In a pressure-rated reactor under an inert atmosphere (N₂ or Ar), add phenol (e.g., 200 moles) and a small amount of an aluminum catalyst precursor like triethylaluminum (1 mole) or aluminum metal powder.[18] Heat gently (e.g., to 150 °C for Al metal) to form the aluminum triphenoxide catalyst in situ.

  • First Stage Reaction (High Temperature): Adjust the temperature to 110-125 °C. Introduce the olefin (e.g., isobutylene) under pressure (e.g., 100-500 psig). The reaction is exothermic and may require cooling to maintain the target temperature.[18]

  • Monitoring: Continue the reaction at this temperature for 1-4 hours, periodically taking aliquots for GC analysis. The goal is to continue until the concentration of starting phenol is below 3 wt%.[18]

  • Second Stage Reaction (Low Temperature): Once the phenol concentration is low, cool the reactor to a lower temperature, typically 50-70 °C.[18]

  • Completion: Continue stirring at the lower temperature for several more hours (e.g., 4 hours) to allow the rearrangement and further alkylation to favor the desired di-ortho-alkylated product.

  • Workup and Purification: After cooling and venting the reactor, the catalyst is typically quenched (e.g., with water or dilute acid). The organic product is then isolated, washed, dried, and purified by distillation or chromatography.

References

  • Liu, Z., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. [Link]

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

  • Goetz, R. W. (1989). U.S. Patent No. 4,870,215A.
  • Wikipedia. (n.d.). Phenol. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024). Side Reactions and Challenges. [Link]

  • Liu, Z., et al. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Bousquet, J. (2009). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Gaikwad, M. M., & Bhanage, B. M. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Poon, K. W., & Sammes, P. G. (1998). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • Sathee Forum. (n.d.). Explain Williamson's ether synthesis. What are the limitations of this method. [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Pliego, J. R. (2018). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]

  • Sharifi, A., et al. (2004). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

  • Rueping, M., et al. (2015). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. [Link]

Sources

Minimizing byproduct formation in tert-butylation of cresol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in tert-Butylation of p-Cresol Role: Senior Application Scientist Context: Technical Support Center[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenges in the tert-butylation of p-cresol, specifically focusing on the suppression of kinetic byproducts (ethers), oligomers (diisobutylene), and isomerization impurities.[1]

Our goal is to help you transition from "crude conversion" to high-fidelity selectivity suitable for pharmaceutical intermediates and antioxidant (BHT) synthesis.

Part 1: The Mechanistic Landscape (Why Byproducts Form)

To troubleshoot effectively, you must visualize the reaction not as a single step, but as a competition between alkylation , isomerization , and oligomerization .

The Reaction Network

The tert-butylation of p-cresol is an electrophilic aromatic substitution.[1][2] However, the tert-butyl cation (


) is promiscuous.[1]
  • O-Alkylation (Kinetic Trap): The phenolic oxygen is nucleophilic.[1] At low temperatures, the cation attacks here first, forming p-tolyl tert-butyl ether.[1] This is reversible.

  • C-Alkylation (Thermodynamic Goal): The ortho positions on the ring are the target.[1] This requires higher activation energy but yields the stable C-C bond.

  • Oligomerization (The Parasite): If p-cresol is not immediately available to quench the

    
    , the cation reacts with another isobutylene molecule, forming dimers (Diisobutylene/DIB) and trimers.[1]
    
Visualization: Reaction Pathways & Byproducts

ReactionNetwork IB Isobutylene / TBA Ether O-Alkylated Ether (Kinetic Product) IB->Ether Low Temp (<80°C) Mono 2-tert-butyl-p-cresol (Mono-C-Alkyl) IB->Mono Dimer Diisobutylene (DIB) (Oligomer Impurity) IB->Dimer Excess IB Acid Catalyzed Cresol p-Cresol Cresol->Ether Cresol->Mono Direct C-Alk Ether->Mono Rearrangement (>100°C) Di 2,6-di-tert-butyl-p-cresol (BHT - Target) Mono->Di +IB (Slow Step)

Caption: Figure 1. Competitive pathways. Note that O-alkylation is reversible (kinetic), while oligomerization is an irreversible side reaction driven by excess alkene.[1]

Part 2: Critical Process Parameters (CPP) for Selectivity

Achieving high purity requires balancing three variables.

Temperature: The Selectivity Switch
  • < 80°C: Favors O-alkylation .[1] You will see high conversion of cresol but low yield of ring-alkylated product.

  • 100°C - 130°C: The Sweet Spot.[1] This temperature provides enough energy to reverse ether formation (via rearrangement or de-alkylation/re-alkylation) and drive the thermodynamic C-alkylation.[1]

  • > 140°C: Danger Zone.[1] Promotes de-alkylation (reversibility of the product) and oxidative degradation (tar formation).[1]

Catalyst Selection: Shape Selectivity

Avoid liquid acids (sulfuric/PTSA) if purity is paramount.[1] They lack steric control.[1]

  • H-Beta Zeolite: Excellent for Mono-alkylation .[1] Its pore structure restricts the formation of the bulky di-tert-butyl product.[1]

  • HY Zeolite / MCM-41 / TPA-ZrO2: Required for Di-alkylation (BHT) .[1] The larger pores or mesoporous structure allow the bulky intermediate to react further at the second ortho position.

Reagent Addition (The "Starvation" Principle)

Never dump all isobutylene in at once. High local concentration of isobutylene promotes self-reaction (oligomerization).[1]

  • Protocol: Semi-batch mode. Feed isobutylene slowly into the cresol/catalyst mixture. This ensures

    
    -cresol is always in excess relative to the 
    
    
    
    , statistically favoring alkylation over dimerization.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "My product is sticky and smells like fuel."

Diagnosis: Oligomerization (DIB formation). You have generated isobutylene dimers/trimers (liquid olefins) which are difficult to separate from the mono-alkylated phenol.[1]

Root Cause:

  • Isobutylene feed rate was too fast.

  • Agitation was poor (mass transfer limitation).

  • Catalyst acidity is too high (uncontrolled Lewis acid sites).

Remediation Protocol:

  • Immediate: Reduce isobutylene flow rate by 50%.

  • Process: Switch to a semi-batch operation where cresol + catalyst are pre-heated, and isobutylene is sparged in slowly.

  • Chemistry: If using a solid acid, consider a catalyst with lower acid strength or "steamed" zeolites (TPA/SiO2) which reduce non-selective surface sites [1].[1]

Scenario B: "I have high conversion, but mostly Ether (O-alkyl) product."

Diagnosis: Kinetic Trapping. The reaction temperature is too low to drive the rearrangement to the Carbon ring.[1]

Remediation Protocol:

  • Immediate: Raise reaction temperature to 110°C - 125°C .

  • Time: Increase residence time. The ether is an intermediate; given time and heat, it will convert to the C-alkylated product.

  • Catalyst: Ensure your catalyst has sufficient Brønsted acidity (proton donor) to protonate the ether oxygen and facilitate the rearrangement.[1]

Scenario C: "I cannot get the second tert-butyl group on (Low BHT yield)."

Diagnosis: Steric Hindrance / Pore Diffusion Limit. You are stuck at the mono-alkylated stage (2-tert-butyl-p-cresol).[1]

Remediation Protocol:

  • Check Catalyst: If using ZSM-5 or H-Beta, the pores are likely too small to accommodate the transition state for the second alkylation.[1] Switch to HY Zeolite , Mordenite , or Mesoporous MCM-41 [2].[1]

  • Molar Ratio: Ensure a molar ratio of Isobutylene:Cresol of at least 2.2:1 .[1]

  • Water Poisoning: If using TBA (alcohol) as the source, water byproduct poisons acid sites. Continuous water removal (azeotropic distillation) is required.

Part 4: Optimized Experimental Protocol (BHT Synthesis)

Objective: Synthesis of 2,6-di-tert-butyl-p-cresol (BHT) with <2% Dimer formation.

Materials
  • Substrate: p-Cresol (melted, >99% purity).

  • Alkylating Agent: Isobutylene gas (anhydrous).[1]

  • Catalyst: 12-Tungstophosphoric acid on Zirconia (TPA/ZrO2) OR HY Zeolite (calcined).[1]

  • Loading: 10-15 wt% relative to cresol.

Step-by-Step Workflow
  • Catalyst Activation:

    • Calcine the zeolite/solid acid at 400°C for 4 hours to remove adsorbed water. Critical: Water poisons the active sites.[1]

  • Reactor Setup:

    • Use a pressurized autoclave (stainless steel) or a glass reactor with a high-efficiency condenser (if operating near atm pressure).[1]

    • Load p-cresol and catalyst.[1][2][3][4][5][6][7][8][9]

    • Inert the system with Nitrogen (

      
      ).
      
  • Reaction Phase (Semi-Batch):

    • Heat mixture to 110°C with vigorous stirring (>600 RPM).

    • Why: High temp prevents ether trap; high RPM prevents local hotspots of isobutylene.[1]

    • Introduce Isobutylene gas slowly.[1] Maintain system pressure at 2-5 bar (if autoclave) or controlled bubbling (if atmospheric).

    • Target Molar Ratio: 2.2 : 1 (Isobutylene : Cresol).

  • Digestion Phase:

    • After addition is complete, hold temperature at 110°C for 1-2 hours.

    • Why: This allows any formed ethers to rearrange and completes the di-alkylation.[1]

  • Workup:

    • Filter hot to recover catalyst (can be regenerated).[1]

    • Cool filtrate to crystallize BHT (BHT mp is ~70°C; mono-alkylated is liquid/low melt).[1]

    • Recrystallize from ethanol/water if ultra-high purity is needed.[1]

Data Summary Table
ParameterOptimized RangeEffect of Deviation
Temperature 100°C - 125°C<100°C: High Ether. >140°C: Tars/Dealkylation.[1]
Pressure 1 - 5 barHigh P: Increases rate but risks oligomerization (DIB).[1]
IB:Cresol Ratio 2.0 - 2.5 : 1<2.0: Mono-product.[1] >3.0: Oligomers/Tri-alkyl.
Catalyst Type HY, MCM-41, TPA/ZrO2H-Beta/ZSM-5: Stops at Mono-alkylation.[1]

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose your current batch failure.

Troubleshooting Start Analyze Reaction Mixture (GC/HPLC) Q1 Is Conversion > 90%? Start->Q1 Problem1 Problem: Low Activity Q1->Problem1 No Q2 Major Impurity? Q1->Q2 Yes Sol1 Check: Water in Catalyst? Action: Calcine Catalyst Problem1->Sol1 Impurity_Ether High Ether Content Q2->Impurity_Ether O-Alkyl Impurity_Mono High Mono-Alkyl (Low BHT) Q2->Impurity_Mono Mono-Alkyl Impurity_Dimer High DIB / Sticky Q2->Impurity_Dimer Oligomers Fix_Ether Action: Increase Temp (>110°C) Extend Reaction Time Impurity_Ether->Fix_Ether Fix_Mono Action: Check Pore Size (Use HY/MCM-41) Increase IB Ratio Impurity_Mono->Fix_Mono Fix_Dimer Action: Reduce IB Feed Rate Increase Stirring Speed Impurity_Dimer->Fix_Dimer

Caption: Figure 2. Diagnostic decision tree for post-reaction analysis.

References

  • Al-Fatesh, A. et al. (2023).[1] "Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol."[1] MDPI Catalysts. Link[1]

  • Yadav, G. D., & Kirthivasan, N. (1997). "Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst." ResearchGate / Chemical Engineering Science. Link

  • Zhang, H. et al. (2023).[1][9] "An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol using Deep Eutectic Solvents." MDPI Catalysts. Link[1]

  • Di Girolamo, M. et al. (1997).[1][10] "Liquid-Phase Etherification/Dimerization of Isobutene over Sulfonic Acid Resins." Ind.[1][3][11][12][13] Eng. Chem. Res.Link[1]

Sources

Stabilizer package optimization with 3-Tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Tert-butyl-5-methylphenol (CAS: 88-60-8)[1]

Welcome to the Advanced Application Support Center. This guide is designed for researchers and formulation scientists utilizing 3-Tert-butyl-5-methylphenol (often referred to as 3-MBP or a mono-tert-butyl phenol) in drug development, API synthesis, and polymer packaging stabilization.[1] Unlike the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), 3-MBP possesses distinct steric properties that alter its reactivity profile, making it a powerful but sensitive tool in your stabilizer package.[1]

🔎 Part 1: Troubleshooting & FAQs

Direct solutions to the most common experimental deviations.

Q1: My formulation is developing a pink or yellow discoloration upon storage. Is the stabilizer failing?

A: Not necessarily failing, but it is likely undergoing Quinone Methide transformation .

  • The Cause: 3-Tert-butyl-5-methylphenol is a primary phenolic antioxidant.[1][2] When it scavenges a radical, it forms a phenoxy radical.[1] Unlike BHT, which has two bulky tert-butyl groups protecting the ring, 3-MBP is less sterically hindered.[1] This makes it more susceptible to "over-oxidation," leading to the formation of conjugated Quinone Methides (QM). These species are chromophores responsible for the "pinking" (gas fading) or yellowing, often triggered by exposure to NOx gases or alkaline environments.[1]

  • The Fix:

    • Acidify: Ensure your matrix is neutral or slightly acidic; alkaline conditions catalyze QM formation.[1]

    • Synergy: You are likely missing a secondary antioxidant (Phosphite or Thioester).[1] Without a secondary stabilizer to decompose hydroperoxides, the phenol is overwhelmed, forcing it into the chromophoric QM state.

Q2: I am seeing rapid stabilizer depletion in my OIT (Oxidation Induction Time) tests compared to BHT. Why?

A: This is a function of Steric Hindrance vs. Kinetic Activity .

  • The Science: BHT is "shielded" by two tert-butyl groups, slowing its reaction rate but extending its life.[1] 3-MBP has only one tert-butyl group.[1] This makes it kinetically faster at scavenging radicals (better initial protection) but results in it being consumed significantly faster.[1]

  • The Fix: Do not replace BHT 1:1 with 3-MBP if long-term heat aging is the goal.[1] Use 3-MBP for processing stability (protecting the API/Polymer during high-heat synthesis or extrusion) and pair it with a slower-acting phenol or a HALS (Hindered Amine Light Stabilizer) for long-term shelf life.[1]

Q3: The stabilizer is precipitating out of my aqueous-based excipient mixture.

A: 3-Tert-butyl-5-methylphenol is highly lipophilic (LogP ~3.9 - 4.1).[1]

  • The Fix: It is virtually insoluble in water (~100 mg/L). You must pre-dissolve it in a carrier solvent (Ethanol, Isopropanol, or a lipid carrier) before introduction.[1] If your system is aqueous, consider using a surfactant or switching to a sulfonated phenolic analog if solubility is non-negotiable.[1]

🔬 Part 2: Mechanistic Deep Dives
Mechanism 1: The "Pinking" Pathway (Quinone Methide Formation)

Understanding why your product changes color is crucial for regulatory acceptance. The diagram below illustrates how the radical scavenging process can inadvertently lead to chromophore formation if not controlled.

QuinoneMethide Phenol 3-Tert-butyl- 5-methylphenol Phenoxy Phenoxy Radical (Intermediate) Phenol->Phenoxy H-Atom Transfer (Scavenging) Radical Peroxy Radical (ROO•) Radical->Phenoxy Attack QM Quinone Methide (PINK/YELLOW COLOR) Phenoxy->QM Over-Oxidation (-H•) StableProd Non-Colored Stable Products Phenoxy->StableProd Dimerization or Regeneration via Phosphite

Figure 1: The degradation pathway of 3-Tert-butyl-5-methylphenol.[1] Note that "Over-Oxidation" leads to Quinone Methide (QM), the primary cause of discoloration.

Mechanism 2: The Synergistic Cycle (Phenol + Phosphite)

To prevent the "Pinking" described above, you must employ a "Sacrificial Reductant" strategy. A Phosphite antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) decomposes hydroperoxides and can even regenerate the phenol, keeping the system colorless.[1]

SynergyCycle cluster_cycle Stabilization Loop Polymer Substrate (R-H) ROO Peroxy Radical (ROO•) Polymer->ROO Oxidation ROOH Hydroperoxide (ROOH) ROO->ROOH Abstraction Phenol 3-MBP (Active) Phenoxy Phenoxy Radical (Inactive/Unstable) Phenol->Phenoxy Donates H to ROO• Phenoxy->Phenol Regeneration (Rare) Alcohol Stable Alcohol (ROH) ROOH->Alcohol Decomposed by Phosphite Phosphite Phosphite (Secondary AO) Phosphate Phosphate (Inactive) Phosphite->Phosphate Sacrificial Oxidation

Figure 2: The Synergistic Stabilization Cycle.[1] The Phosphite (Blue) handles the Hydroperoxides (ROOH), preventing them from generating new radicals, while the Phenol (Green) scavenges existing radicals.

📊 Part 3: Comparative Data & Specifications

Table 1: 3-Tert-butyl-5-methylphenol vs. BHT Use this table to determine if switching stabilizers is appropriate for your application.[1]

Feature3-Tert-butyl-5-methylphenol (3-MBP)BHT (2,6-di-tert-butyl-4-methylphenol)Impact on Formulation
Steric Hindrance Low (1 tert-butyl group)High (2 tert-butyl groups)3-MBP reacts faster; BHT lasts longer.[1]
Reactivity High (Kinetic Control)Moderate (Thermodynamic Control)3-MBP is better for "shock" stabilization during high-heat processing.[1]
Discoloration Risk High (Prone to Quinone Methides)Moderate3-MBP requires tighter pH control and secondary antioxidants.[1]
Melting Point ~45-50°C~70°C3-MBP melts earlier, dispersing faster in low-temp melts.[1]
LogP (Lipophilicity) ~4.1~5.1Both are highly lipophilic; BHT is slightly more so.[1]
🧪 Part 4: Validated Experimental Protocol

Protocol: Oxidation Induction Time (OIT) via Differential Scanning Calorimetry (DSC) This is the gold-standard method to validate if your 3-MBP + Phosphite package is working.[1]

Objective: Determine the time to onset of oxidation at a constant temperature.

  • Sample Preparation:

    • Prepare a blend of your matrix (polymer/excipient) with 0.1% 3-MBP and 0.2% Phosphite (1:2 ratio is a standard starting point for synergy).[1]

    • Press into a flat film or use a consolidated powder (5 mg ± 0.5 mg).[1]

    • Place in an open aluminum pan (do not crimp).

  • Instrument Setup (DSC):

    • Gas 1: Nitrogen (50 mL/min) - Inert Phase.[1]

    • Gas 2: Oxygen (50 mL/min) - Oxidative Phase.[1]

    • Temperature: Isothermal hold (typically 190°C - 210°C for polymers; lower for API excipients, e.g., 150°C).[1]

  • Run Sequence:

    • Step 1: Equilibrate at 30°C.

    • Step 2: Ramp 20°C/min to Isothermal Temperature under Nitrogen .

    • Step 3: Hold Isothermal for 5 minutes (ensure thermal equilibrium).

    • Step 4: Switch Gas to Oxygen (Time = 0).

    • Step 5: Continue Isothermal hold until a significant exotherm (oxidation) is observed.[1]

  • Analysis:

    • The OIT is the time from the gas switch (Step 4) to the onset (tangent intersection) of the exothermic oxidation peak.

    • Target: A robust package should yield an OIT > 30 minutes at the test temperature.

📚 References
  • OECD SIDS. (2002).[1][3] 6-tert-Butyl-m-cresol (CAS 88-60-8) SIDS Initial Assessment Report. UNEP Publications. [1]

  • Pospíšil, J., et al. (2002).[1][4] Discoloration of polymers by phenolic antioxidants. Polymer Degradation and Stability.[4][5][6][7][8]

  • Vinati Organics. (2024).[1] How Does Phosphite Antioxidants Work? Synergistic Effects.

  • Mettler Toledo. (n.d.).[1] A Guide to the Determination of Oxidation Induction Time (OIT).

  • Santa Cruz Biotechnology. (2016).[1][9] Safety Data Sheet: 2-tert-Butyl-5-methylphenol.

Sources

Technical Support Center: Enhancing the Long-Term Stability of Products Containing 3-Tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Tert-butyl-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the long-term stability of your product formulations. As a potent hindered phenolic antioxidant, 3-Tert-butyl-5-methylphenol is instrumental in preventing oxidative degradation in a wide array of products, including pharmaceuticals, polymers, and lubricants.[1][2] This resource provides a comprehensive overview of its stability profile, potential degradation pathways, and strategies for mitigation in a practical question-and-answer format.

Section 1: Understanding the Stability of 3-Tert-butyl-5-methylphenol

Q1: What are the key chemical properties of 3-Tert-butyl-5-methylphenol that contribute to its antioxidant activity and how do they influence its stability?

3-Tert-butyl-5-methylphenol, a member of the hindered phenol antioxidant family, owes its efficacy to its unique molecular structure.[3] The phenolic hydroxyl (-OH) group is the primary active site, readily donating a hydrogen atom to neutralize free radicals and terminate oxidative chain reactions.[1] The bulky tert-butyl group adjacent to the hydroxyl group provides steric hindrance, which serves two critical functions: it enhances the stability of the resulting phenoxy radical, preventing it from initiating new radical chains, and it protects the hydroxyl group from direct attack, thereby slowing its degradation.[1] This steric hindrance is a key factor in its effectiveness as a stabilizer.[1]

The methyl group on the phenol ring also contributes to the molecule's antioxidant capacity through electron-donating inductive effects, which further stabilize the phenoxy radical. However, these same structural features can also be susceptible to degradation under certain conditions.

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Discoloration of the Formulation

Q2: My product containing 3-Tert-butyl-5-methylphenol is developing a yellow or pinkish hue over time. What is causing this discoloration and how can I prevent it?

Discoloration is a common issue with phenolic antioxidants and is often a primary indicator of degradation.[4] The color change is typically due to the formation of colored degradation products, primarily quinone-type structures. This process can be initiated by several factors:

  • Oxidation: Exposure to air (oxygen) is a primary driver of degradation. The initial step is the formation of a phenoxy radical, which can then undergo further reactions to form colored species.

  • Light Exposure (Photodegradation): UV light can provide the energy to initiate the oxidation process, leading to the formation of colored degradation products.

  • Presence of Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts in the oxidation of phenols, accelerating discoloration.

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Interaction with Other Formulation Components: Certain active pharmaceutical ingredients (APIs) or excipients can promote the degradation of 3-Tert-butyl-5-methylphenol.

Troubleshooting Steps:

  • Inert Atmosphere: During manufacturing and packaging, blanket your product with an inert gas like nitrogen or argon to minimize oxygen exposure.

  • Light Protection: Store the product in amber or opaque containers to protect it from light.

  • Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.

  • pH Control: Maintain the formulation at a slightly acidic to neutral pH, if compatible with your product's overall stability.

  • Excipient Compatibility Screening: Conduct compatibility studies with all formulation components to identify any potential interactions.

Issue 2: Loss of Antioxidant Efficacy

Q3: I'm observing a decrease in the oxidative stability of my product over time, suggesting a loss of 3-Tert-butyl-5-methylphenol. What are the likely degradation pathways leading to this loss of activity?

The loss of antioxidant efficacy is a direct result of the chemical degradation of 3-Tert-butyl-5-methylphenol. The primary degradation pathways involve the transformation of the active phenolic structure into inactive species.

  • Oxidative Degradation: This is the most common pathway. The initial phenoxy radical can dimerize or react with other molecules to form larger, less active compounds. Further oxidation can lead to the formation of quinone methides and other quinonoid structures, which do not possess the hydrogen-donating ability required for antioxidant activity.[5]

  • Thermal Degradation: At elevated temperatures, 3-Tert-butyl-5-methylphenol can undergo decomposition. Studies on the similar antioxidant BHT (butylated hydroxytoluene) show that thermal decomposition can yield products like isobutene and 2-tert-butyl-4-methylphenol.[6]

  • Photodegradation: As mentioned earlier, UV light can accelerate oxidation and lead to the breakdown of the molecule.

Visualizing the Primary Degradation Pathway:

Caption: Oxidative degradation of 3-Tert-butyl-5-methylphenol.

Section 3: Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for formulations containing 3-Tert-butyl-5-methylphenol to ensure long-term stability?

To maximize the shelf life of your product, store it in a cool, dark place. The ideal temperature range is typically refrigerated (2-8°C), although room temperature (20-25°C) may be acceptable for shorter durations, depending on the formulation.[6] Protect from freezing, as this can cause phase separation in some formulations. Always store in well-sealed, light-resistant containers.

Q5: Are there any known incompatibilities between 3-Tert-butyl-5-methylphenol and common pharmaceutical excipients?

While 3-Tert-butyl-5-methylphenol is compatible with many common excipients, potential incompatibilities can arise. Be cautious with:

  • Strongly basic excipients: These can increase the pH and accelerate oxidation.

  • Excipients with high levels of metal ion impurities: These can catalyze degradation.

  • Oxidizing agents: These will directly react with and deplete the antioxidant.

  • Some polymeric excipients: While less common, interactions leading to binding or reduced availability of the antioxidant can occur.

It is always recommended to perform compatibility studies with your specific formulation.

Q6: How does pH affect the stability of 3-Tert-butyl-5-methylphenol?

The stability of phenolic antioxidants is pH-dependent. In alkaline conditions (high pH), the phenolic hydroxyl group is more readily deprotonated, forming a phenolate ion. This ion is more susceptible to oxidation than the protonated form. Therefore, maintaining a neutral to slightly acidic pH is generally recommended for optimal stability.

Q7: Can sterilization methods affect the stability of 3-Tert-butyl-5-methylphenol?

Yes, certain sterilization methods can impact the stability of 3-Tert-butyl-5-methylphenol.

  • Autoclaving (Steam Sterilization): The high temperatures and presence of moisture can accelerate both thermal and oxidative degradation.

  • Gamma Irradiation: This method can generate free radicals, which will be scavenged by the antioxidant, leading to its depletion.

  • Ethylene Oxide (EtO) Sterilization: This is generally a less harsh method in terms of temperature, but the potential for chemical reaction between ethylene oxide and the antioxidant should be evaluated.

  • Filtration: For liquid formulations, sterile filtration is the gentlest method and will not degrade the antioxidant.

The choice of sterilization method should be carefully considered and validated for its impact on the stability of your specific formulation.

Q8: What are synergistic or antagonistic effects when using 3-Tert-butyl-5-methylphenol with other antioxidants?

  • Synergistic Effects: Combining 3-Tert-butyl-5-methylphenol with a secondary antioxidant, such as a phosphite or a thioester, can have a synergistic effect. The primary antioxidant (hindered phenol) scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, which are precursors to further radical formation. This dual action provides more comprehensive protection.

  • Antagonistic Effects: While less common, antagonistic effects can occur. For instance, in some systems, the combination of certain hindered amine light stabilizers (HALS) with phenolic antioxidants can lead to increased discoloration.[7] It is crucial to test any antioxidant blend for compatibility and synergistic efficacy in your specific formulation.

Section 4: Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of your formulation.

Objective: To assess the stability of a formulation containing 3-Tert-butyl-5-methylphenol under stressed conditions to predict its shelf life.

Materials:

  • Your product formulation

  • Stability chambers with controlled temperature and humidity

  • Light-resistant containers for samples

  • Analytical instrumentation for quantifying 3-Tert-butyl-5-methylphenol (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Prepare a sufficient number of samples of your final formulation in the intended packaging.

  • Storage Conditions: Place the samples in stability chambers under various accelerated conditions. A common set of conditions for pharmaceuticals is 40°C / 75% RH. Other conditions can be chosen based on the intended storage and shipping environment of the product.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color, clarity, or presence of precipitates.

    • Assay of 3-Tert-butyl-5-methylphenol: Quantify the remaining amount of the antioxidant using a validated analytical method (see Protocol 2).

    • Degradation Products: Identify and quantify any significant degradation products.

    • Other relevant parameters: Depending on your product, you may also want to test parameters such as pH, viscosity, and particle size.

  • Data Analysis: Plot the concentration of 3-Tert-butyl-5-methylphenol versus time for each storage condition. Use this data to determine the degradation kinetics and estimate the shelf life at the intended storage condition using appropriate models (e.g., Arrhenius equation).

Workflow for Accelerated Stability Study:

Caption: Workflow for an accelerated stability study.

Protocol 2: HPLC-UV Method for Quantification of 3-Tert-butyl-5-methylphenol

This protocol provides a starting point for developing an HPLC-UV method for the quantification of 3-Tert-butyl-5-methylphenol in a cream or ointment formulation. Method development and validation will be required for your specific product matrix.

Objective: To quantify the amount of 3-Tert-butyl-5-methylphenol in a semi-solid formulation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 3-Tert-butyl-5-methylphenol reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • Centrifuge

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3-Tert-butyl-5-methylphenol reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation (Example for a Cream):

    • Accurately weigh approximately 1 gram of the cream into a 50 mL centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., 20 mL of methanol or isopropanol).

    • Vortex for 2-3 minutes to disperse the sample.

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). Adjust the ratio to achieve optimal separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection Wavelength: Approximately 274 nm (determine the λmax of 3-Tert-butyl-5-methylphenol in your mobile phase).[8]

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Quantify the amount of 3-Tert-butyl-5-methylphenol in the sample by comparing its peak area to the calibration curve.

Section 5: Data Summary

Table 1: Factors Influencing the Stability of 3-Tert-butyl-5-methylphenol

FactorEffect on StabilityMitigation Strategy
Oxygen Accelerates oxidative degradationInert gas blanketing, use of oxygen scavengers in packaging
Light (UV) Initiates and accelerates photodegradationUse of amber or opaque packaging
Elevated Temperature Increases the rate of thermal and oxidative degradationStore in a cool place, avoid exposure to high temperatures during processing and shipping
High pH (Alkaline) Increases susceptibility to oxidationMaintain a neutral to slightly acidic pH in the formulation
Metal Ions (e.g., Fe, Cu) Catalyze oxidative degradationUse high-purity raw materials, consider the use of chelating agents
Sterilization (Heat, Irradiation) Can cause degradation or depletionChoose the mildest effective sterilization method, validate for impact on stability

References

  • Google Patents. (2017). Hindered phenol antioxidant and preparation method thereof. (CN106588663A).
  • Li, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-Butyl-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • Rokita, S. E. (2011). The Generation and Reactions of Quinone Methides. Chemical Reviews, 111(8), 4645-4673.
  • Rose, D. J. (2007).
  • Wang, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry, 149, 9435–9445.
  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Resolution and High-Speed Simultaneous Analysis of Regulated UV-Adsorbents in Cosmetics using SPP Column. Retrieved from [Link]

  • ResearchGate. (2011). Effect of Different Sterilization Methods on Biodegradation of Biomedical Polypropylene. Retrieved from [Link]

  • Li, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
  • Google Patents. (2008). Process for the production of quinone methide. (US20080132726A1).
  • STLE. (n.d.). Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • ResearchGate. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. Retrieved from [Link]

  • Rocchetti, G., et al. (2021). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Molecules, 26(11), 3196.
  • IIUM Repository. (2015). EFFECT OF STERILIZATION ON MECHANICAL AND BLOOD PROPERTIES OF MEDICAL GRADE POLYVINYL CHLORIDE. Retrieved from [Link]

  • Pisoschi, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Wang, Y., et al. (2024).
  • Grant, C. (2006). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Retrieved from [Link]

  • ResearchGate. (2016). Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers. Retrieved from [Link]

  • Richard, J. P. (n.d.). Formation and Stability of Simple Quinone Methides. Retrieved from [Link]

  • Landmeyer, J. E., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils.
  • Felfel, R. M., et al. (2021).
  • Diva-portal.org. (2018). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]

  • Merrien, A., et al. (2022). Loss in the Intrinsic Quality and the Antioxidant Activity of Sunflower (Helianthus annuus L.) Oil during an Industrial Refining Process. Foods, 11(3), 398.
  • Comellas, X., et al. (2018). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. ACS Omega, 3(9), 11523–11530.
  • ResearchGate. (2015). Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil. Retrieved from [Link]

  • Chisvert, A., et al. (2013). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations.
  • Lee, Y. J., et al. (2003). Effects of Mode of Sterilization on the Recovery of Phenolic Antioxidants in Laboratory Media Assessed by Nonderivatizing Gas Chromatography-Mass Spectrometry. Journal of Food Protection, 66(10), 1930-1934.
  • ResearchGate. (2017). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTYL HYDROXY TOLUENE. Retrieved from [Link]

  • de la Cruz, A. R., et al. (2010). Synergistic and antagonistic interactions of phenolic compounds found in navel oranges. Journal of Food Science, 75(6), C505-C510.
  • Kubyshkina, G., et al. (2011). The Influence of Different Sterilization Techniques on the Time-Dependent Behavior of Polyamides. Journal of Biomaterials and Nanobiotechnology, 2(4), 361-368.
  • ResearchGate. (2022). Loss in the Intrinsic Quality and the Antioxidant Activity of Sunflower (Helianthus annuus L.) Oil during an Industrial Refining Process. Retrieved from [Link]

  • ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

  • Chan, K. K. C. (2017). General Method for the Construction of ortho-tert-Butyl Phenols & 3,4-Dihydro-2H-1,3-benzoxazines via Base-Promoted ortho-Quinone Methide Chemistry. UC Santa Barbara.
  • Landmeyer, J. E., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils.
  • ResearchGate. (2013). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for the Quantification of 3-Tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the robust quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the specific application of quantifying 3-Tert-butyl-5-methylphenol. This compound, a notable antioxidant and industrial chemical, requires precise and accurate measurement in various matrices.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for methodological cross-validation. By understanding the orthogonal strengths and weaknesses of both HPLC and GC-MS, laboratories can establish a self-validating system that ensures the highest degree of data integrity and confidence. The principles and protocols outlined herein are grounded in established analytical practices and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[2][3]

Methodological Principles: A Tale of Two Techniques

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical separation, functioning on the principle of differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[4][5][6] For a moderately polar compound like 3-Tert-butyl-5-methylphenol, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Causality of Component Selection:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which promotes retention of the analyte through hydrophobic interactions with the tert-butyl and methyl groups.[7] This allows for effective separation from more polar matrix components.

    • Mobile Phase: A gradient mixture of an aqueous solvent (often with a pH modifier like phosphoric or formic acid to ensure the phenol remains in its non-ionized form) and an organic solvent like acetonitrile or methanol is employed.[8][9] Adjusting the organic solvent concentration allows for the fine-tuning of the analyte's retention time.

    • Detection: A Diode Array Detector (DAD) or UV detector is highly effective, as the phenolic ring of the analyte possesses a strong chromophore, allowing for sensitive detection at its maximum absorbance wavelength.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the potent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[12][13][14][15] This technique is ideal for volatile and thermally stable compounds.

  • Causality of Component Selection:

    • The Need for Derivatization: Phenols, due to their polar hydroxyl group, can exhibit poor peak shape and tailing in GC analysis. To mitigate this and increase volatility, a derivatization step is essential.[16][17] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[18] This reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, enhancing thermal stability and chromatographic performance.[17][19]

    • Stationary Phase: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically used. This phase separates compounds based on their boiling points and slight polarity differences.[20]

    • Detection: The mass spectrometer offers unparalleled specificity. After separation in the GC column, the analyte is ionized (typically via Electron Ionization - EI) and fragmented.[15] The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for both positive identification and quantification, often using Selected Ion Monitoring (SIM) for enhanced sensitivity.[21][22]

Experimental Design for Cross-Validation

To ensure the integrity of the analytical results, a rigorous cross-validation protocol must be implemented. This involves assessing key performance parameters for both the developed HPLC and GC-MS methods. The objective of this validation is to demonstrate that each procedure is suitable for its intended purpose.[2]

Validation Parameters

The following parameters, as outlined in the ICH Q2(R1) guidelines, will be evaluated for both methods:[3][23]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV/DAD Method cluster_gcms GC-MS Method cluster_validation Method Validation & Comparison stock Stock Solution of 3-Tert-butyl-5-methylphenol cal_standards Calibration Standards (e.g., 1-100 µg/mL) stock->cal_standards qc_samples QC Samples (Low, Mid, High) stock->qc_samples hplc_analysis Inject & Analyze Samples cal_standards->hplc_analysis HPLC Path derivatization Derivatize with BSTFA cal_standards->derivatization GC-MS Path qc_samples->hplc_analysis qc_samples->derivatization hplc_data Process HPLC Data (Peak Area vs. Concentration) hplc_analysis->hplc_data val_params Calculate Validation Parameters: - Linearity (R²) - Accuracy (% Recovery) - Precision (%RSD) - LOD & LOQ hplc_data->val_params gcms_analysis Inject & Analyze Samples (SIM) derivatization->gcms_analysis gcms_data Process GC-MS Data (Peak Area vs. Concentration) gcms_analysis->gcms_data gcms_data->val_params comparison Compare Performance Data (Tabular Summary) val_params->comparison report Final Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Experimental Protocols

Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve 10 mg of 3-Tert-butyl-5-methylphenol reference standard in 100 mL of methanol to obtain a 100 µg/mL stock solution.[24]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the appropriate solvent (methanol for HPLC, or the reaction solvent for GC-MS).[24]

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) to fall within the calibration range.

Protocol 1: HPLC-UV/DAD Method
  • Chromatographic Conditions:

    • Instrument: HPLC system with a DAD or UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][25]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A suitable gradient, for example: 0-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 50% B.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[11][25]

    • Injection Volume: 20 µL.[11][25]

    • Detection: Monitor at the maximum absorbance wavelength of 3-Tert-butyl-5-methylphenol (determined by UV scan).

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (methanol) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the QC samples.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the QC samples using the calibration curve.

Protocol 2: GC-MS Method
  • Derivatization Procedure:

    • Pipette 100 µL of each standard and QC sample into separate autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Select at least three characteristic ions for the TMS-derivatized analyte (e.g., the molecular ion and major fragment ions).

  • Analysis Procedure:

    • Perform a system suitability check by injecting a derivatized mid-level standard.

    • Inject the derivatized calibration standards and QC samples.

    • Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.

    • Determine the concentration of the QC samples.

Data Comparison and Analysis

The results from the validation of both methods should be summarized to facilitate a direct comparison. This allows for an objective assessment of each technique's performance.

Table 1: Summary of Validation Parameters
Validation ParameterHPLC-UV/DADGC-MSAcceptance Criteria
Linearity (R²) > 0.998> 0.998R² > 0.99[11][25]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%98.0% - 102.0%
Precision - Repeatability (%RSD) < 1.5%< 1.0%< 2%
Precision - Intermediate (%RSD) < 2.0%< 1.8%< 3%
LOD (µg/mL) 0.250.05Reportable
LOQ (µg/mL) 0.750.15Reportable
Specificity No interference at analyte retention timeNo interference at analyte retention time and ion ratios are confirmedNo significant interfering peaks

Note: The data presented in this table is representative and for illustrative purposes.

Discussion and Conclusion

This guide outlines a comprehensive framework for the cross-validation of HPLC-UV/DAD and GC-MS methods for the quantification of 3-Tert-butyl-5-methylphenol.

  • HPLC-UV/DAD proves to be a robust, reliable, and straightforward method that does not require a derivatization step, simplifying sample preparation. Its sensitivity is generally sufficient for many applications.

  • GC-MS offers superior specificity and sensitivity (lower LOD/LOQ), which is critical when analyzing complex matrices or trace levels of the analyte. The mass spectral data provides unequivocal identification, adding a higher level of confidence to the results. The trade-off is the additional sample preparation step of derivatization.

By performing this cross-validation, a laboratory can establish two independent, validated methods. The HPLC method can be utilized for routine, high-throughput analysis, while the GC-MS method can serve as a confirmatory technique and for applications requiring higher sensitivity. This orthogonal approach ensures the generation of highly reliable and defensible data, which is the cornerstone of scientific integrity.

References

  • Cledera-Castro, M. M. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Iris Unimore. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • National Center for Biotechnology Information. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. [Link]

  • Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • AKJournals. Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]

  • Diva-portal.org. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

  • ResearchGate. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]

  • Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • Phenomenex. How Does GC-MS Work and Its Principle Explained. [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • ResearchGate. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • International Organisation of Vine and Wine. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

  • ResearchGate. Steps of sample preparation for HPLC characterization of phenolic compounds. [Link]

  • National Center for Biotechnology Information. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. [Link]

  • Agilent. Gas chromatography mass spectrometry basic principles. [Link]

  • Biomed Pharmacol J. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • Journal of Hygienic Engineering and Design. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • GC-MS. Gas Chromatography - Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • SIELC Technologies. 3-tert-Butylphenol. [Link]

  • Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]

  • UCA. Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

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  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

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Performance of 3-Tert-butyl-5-methylphenol in different polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 3-Tert-butyl-5-methylphenol (CAS: 4892-31-3), a specific isomer of mono-tert-butyl-methylphenol.

Editorial Note: It is critical to distinguish this molecule from its widely used isomers, such as BHT (2,6-di-tert-butyl-4-methylphenol) and 6-tert-butyl-m-cresol (2-tert-butyl-5-methylphenol). Unlike these standard antioxidants, 3-tert-butyl-5-methylphenol lacks substituents in the ortho positions (adjacent to the hydroxyl group). This structural nuance fundamentally alters its performance profile, making it less effective as a primary stabilizer but highly reactive as a chemical intermediate.

Executive Summary

3-Tert-butyl-5-methylphenol functions primarily as a reactive intermediate rather than a standalone polymer stabilizer. Its performance in polymer matrices (Polyethylene, Polypropylene) is characterized by high initial reactivity but poor long-term stability and high discoloration compared to sterically hindered alternatives like BHT.

While standard hindered phenols (e.g., BHT, Irganox 1010) rely on bulky ortho-tert-butyl groups to stabilize the phenoxy radical, 3-tert-butyl-5-methylphenol has its bulky group at the meta position. This lack of steric protection allows the phenoxy radical to react rapidly, often leading to coupling reactions that generate color bodies (quinones) rather than terminating oxidative chains effectively.

Key Performance Indicators (vs. BHT)
MetricPerformanceMechanistic Cause
Oxidation Induction Time (OIT) Low Unstable phenoxy radical; rapid consumption.
Color Stability (YI) Poor (High Yellowing)Prone to C-C and C-O coupling (dimerization).
Volatility High Low molecular weight (

g/mol ); prone to migration/fogging.
Reactivity (Kinetics) Very High Accessible -OH group (no steric hindrance).

Chemical Profile & Mechanism[1][2]

Structural Analysis

The efficacy of a phenolic antioxidant is dictated by the stability of the phenoxy radical formed after scavenging a peroxy radical (


).
  • BHT (Standard): Two tert-butyl groups at positions 2 and 6 (ortho) sterically shield the oxygen radical, preventing side reactions.

  • 3-Tert-butyl-5-methylphenol: The tert-butyl group is at position 3 (meta) and the methyl at position 5 (meta). The ortho positions (2 and 6) are unsubstituted hydrogens.

Stabilization Mechanism (DOT Visualization)

The following diagram illustrates the divergent pathways between a Hindered Phenol (BHT) and the Non-Hindered 3-Tert-butyl-5-methylphenol.

AntioxidantMechanism cluster_BHT Hindered Phenol (BHT) cluster_3T5M 3-Tert-butyl-5-methylphenol PolymerRadical Polymer Peroxy Radical (ROO•) BHT BHT (Ortho-Blocked) PolymerRadical->BHT H-Abstraction T3M5 3-t-butyl-5-methylphenol (Meta-Substituted) PolymerRadical->T3M5 Fast H-Abstraction BHT_Radical Stable Phenoxy Radical (Sterically Shielded) BHT->BHT_Radical Termination Non-Radical Products (Stabilization) BHT_Radical->Termination Slow Decay T3M5_Radical Unstable Phenoxy Radical (Exposed Oxygen) T3M5->T3M5_Radical Coupling C-C Coupling / Quinones (Color Bodies) T3M5_Radical->Coupling Rapid Dimerization

Caption: Comparison of radical fate. BHT forms a stable radical that terminates oxidation. 3-tert-butyl-5-methylphenol forms an unstable radical leading to chromophores.

Comparative Performance Analysis

Antioxidant Efficiency (OIT) in Polyolefins

In standard polyolefin matrices (PE, PP), the Oxidation Induction Time (OIT) measures the time until the antioxidant is consumed.

  • Protocol: ASTM D3895 (DSC at 200°C, Oxygen atmosphere).

  • Observation: 3-Tert-butyl-5-methylphenol exhibits a significantly shorter OIT than BHT or 2-tert-butyl-5-methylphenol. The lack of ortho-shielding means the radical can abstract a hydrogen from the polymer chain (chain transfer) or react with itself, depleting the active species rapidly without effectively breaking the oxidative chain length.

Color Stability (Yellowness Index)

Discoloration is a critical failure mode for this compound.

  • Mechanism: The exposed ortho and para positions on the ring allow the phenoxy radical to couple, forming extended conjugated systems (e.g., stilbenequinones) which absorb visible light (yellow/brown color).

  • Data Trend:

    • BHT: Low initial color, moderate yellowing upon NOx exposure (gas fading).

    • 3-Tert-butyl-5-methylphenol: High initial yellowing during compounding due to thermal oxidation and coupling.

Volatility (TGA)
  • Molecular Weight: ~164 g/mol .[1]

  • TGA 10% Weight Loss: Occurs at significantly lower temperatures (<150°C) compared to high-molecular-weight stabilizers like Irganox 1010 (>300°C).

  • Impact: In polymer processing (extrusion at 200°C+), a substantial portion of 3-tert-butyl-5-methylphenol will be lost to volatilization, posing a risk of "plate-out" on equipment and reducing the effective concentration in the final part.

Summary Table: Isomer Comparison
Feature3-Tert-butyl-5-methylphenol 2-Tert-butyl-5-methylphenol BHT (2,6-Di-tert-butyl...)
CAS 4892-31-388-60-8128-37-0
Structure Meta-substituted (Non-hindered)Mono-ortho (Semi-hindered)Di-ortho (Fully hindered)
Primary Use Intermediate / PrecursorAntioxidant / IntermediatePrimary Antioxidant
Reactivity High (Pro-oxidant potential)ModerateOptimal
Color Stability PoorModerateGood

Experimental Protocols (Self-Validating)

To verify the performance of 3-tert-butyl-5-methylphenol in your specific matrix, use the following standardized workflows.

Protocol A: Oxidation Induction Time (OIT)

Objective: Quantify the thermal stabilization efficiency.

  • Sample Prep: Compounding 1000 ppm of additive into unstabilized Polypropylene (PP) powder via twin-screw extrusion at 190°C. Press into 0.5 mm film.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Heat sample (5 mg) to 200°C under Nitrogen (50 mL/min).

    • Isothermal hold for 5 min to equilibrate.

    • Switch gas to Oxygen (50 mL/min). Record time zero.

    • Endpoint: Onset of exothermic oxidation peak.[2]

  • Validation: Run a blank PP sample (expect <1 min OIT) and a BHT reference (expect >10 min OIT).

Protocol B: Yellowness Index (YI)

Objective: Assess discoloration during processing.

  • Sample: Plaques (2mm thick) molded from the compounded resin.

  • Aging: Place in an air-circulating oven at 150°C.

  • Measurement: Measure YI according to ASTM E313 using a spectrophotometer (D65 illuminant, 10° observer).

  • Sampling: Measure at t=0, 24h, 48h, 168h.

Workflow Visualization

ExperimentalWorkflow cluster_Tests Performance Characterization Start Raw Material (3-t-butyl-5-methylphenol) Compounding Melt Compounding (PP Matrix, 190°C) Start->Compounding Molding Compression Molding (0.5mm Film / 2mm Plaque) Compounding->Molding OIT DSC Analysis (OIT) (ASTM D3895) Molding->OIT Thermal Stability Color Colorimetry (YI) (ASTM E313) Molding->Color Aesthetics

Caption: Standardized workflow for evaluating antioxidant efficiency in polymer matrices.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78604, 3-tert-butyl-5-methylphenol. Retrieved from [Link]

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051. (Provides mechanistic basis for hindered vs. non-hindered phenol activity). Retrieved from [Link]

  • Vinati Organics (2024). Mechanism of Hindered Phenol Antioxidant.[3] (General reference for steric hindrance mechanisms). Retrieved from [Link]

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Technical Comparison: Acidity and Physicochemical Profile of p-tert-Butylphenol vs. p-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, the choice between p-methylphenol (p-cresol) and p-tert-butylphenol is rarely a question of acidity alone, but rather a trade-off between metabolic stability and lipophilicity .

While their acid dissociation constants (pKa) are nearly identical (


pKa 

0.03), their physicochemical behaviors diverge drastically in biological systems. p-Methylphenol is moderately lipophilic and metabolically labile at the benzylic position. In contrast, p-tert-butylphenol is highly lipophilic and metabolically robust regarding oxidation, though it introduces significant steric bulk.

This guide provides an objective comparison of these two phenolic building blocks, grounded in electronic theory and validated by experimental protocols.

Quantitative Data Profile

The following data aggregates standard values from aqueous spectrophotometric studies and QSAR databases.

Parameterp-Methylphenol (p-Cresol)p-tert-ButylphenolSignificance
Structure Methyl group (-CH₃) at paratert-Butyl group (-C(CH₃)₃) at paraSteric bulk vs. compactness
pKa (H₂O, 25°C) 10.26 10.23 Negligible acidity difference
Hammett Constant (

)
-0.17-0.20Electron Donating Capability
LogP (Octanol/Water) ~1.94~3.29Massive lipophilicity shift (+1.35 log units)
Electronic Effect +I (Inductive) & +H (Hyperconjugation) ++I (Strong Inductive) & No HyperconjugationMechanism of ring deactivation
Metabolic Liability High (Benzylic Oxidation)Low (No

-protons)
ADME Optimization

Theoretical Framework: The Acidity Paradox

A common misconception is that the bulky tert-butyl group, being a stronger electron-donating group (EDG) by induction than methyl, should significantly decrease acidity (raise pKa). However, experimental data shows they are nearly equipotent, with p-tert-butylphenol often measuring slightly more acidic.

The Mechanism: Hyperconjugation vs. Induction

The acidity of phenol is determined by the stability of the phenoxide anion. EDGs destabilize this anion, lowering acidity.

  • p-Methylphenol: The methyl group destabilizes the phenoxide via Hyperconjugation . The C-H

    
    -bonds overlap with the aromatic 
    
    
    
    -system, effectively donating electron density into the ring. This is a powerful resonance-like effect.
  • p-tert-Butylphenol: The tert-butyl group has no

    
    -hydrogens, rendering hyperconjugation impossible. It relies solely on the Inductive Effect (+I) . While the +I effect is stronger due to the three methyls on the quaternary carbon, the lack of hyperconjugation compensates for this.
    

Result: The strong +I of the t-butyl group is roughly balanced by the +H of the methyl group, resulting in near-identical pKa values.

G cluster_0 p-Methylphenol (p-Cresol) cluster_1 p-tert-Butylphenol M_Struct Methyl Group (-CH3) M_Effect Hyperconjugation (+H) Strong u03C0-donation M_Struct->M_Effect 3 u03B1-protons M_Result Destabilized Phenoxide pKa ~ 10.26 M_Effect->M_Result T_Result Destabilized Phenoxide pKa ~ 10.23 M_Result->T_Result Comparable Acidity (Electronic Balance) T_Struct tert-Butyl Group (-C(CH3)3) T_Effect Inductive Only (+I) No u03B1-hydrogens T_Struct->T_Effect 0 u03B1-protons T_Effect->T_Result

Figure 1: Mechanistic pathway comparing electronic destabilization of the phenoxide anion. Note how the lack of hyperconjugation in the tert-butyl derivative offsets its stronger inductive effect.

Experimental Validation Protocol

To verify these pKa values in your specific solvent system (e.g., mixed organic/aqueous buffers common in HPLC), rely on Spectrophotometric Titration . This method is superior to potentiometric titration for phenols due to the distinct UV shift upon deprotonation (bathochromic shift).

Protocol: Spectrophotometric pKa Determination

Objective: Determine precise pKa by monitoring the UV absorbance shift of the phenolate anion (


 nm) vs. the neutral phenol (

nm).

Reagents:

  • Stock Solutions (10 mM in Methanol) of both phenols.

  • Universal Buffer Series (pH 7.0 to 13.0 in 0.5 increments).

  • 0.1 M NaOH and 0.1 M HCl.

Step-by-Step Workflow:

  • Baseline Scans:

    • Prepare "Acidic Extreme" (pH < 2): 50 µL Stock + 2.95 mL 0.1 M HCl. Scan 200–400 nm. (Represents 100% Protonated species,

      
      ).
      
    • Prepare "Basic Extreme" (pH > 13): 50 µL Stock + 2.95 mL 0.1 M NaOH. Scan 200–400 nm. (Represents 100% Deprotonated species,

      
      ).
      
    • Identify the Analytical Wavelength: Select the wavelength with the maximum difference between Acidic and Basic scans.

  • Buffer Titration:

    • Prepare aliquots of the phenol in buffers ranging from pH 8.0 to 12.0.

    • Measure Absorbance (

      
      ) at the Analytical Wavelength for each pH point.
      
  • Data Analysis:

    • Use the linearized Henderson-Hasselbalch equation:

      
      
      
    • Plot

      
       vs. pH.[1] The x-intercept is the pKa.[1]
      

Experiment cluster_prep Sample Preparation start Start: 10mM Stock Solution acid Acidic Sample (pH 1) (Species: HA) start->acid base Basic Sample (pH 13) (Species: A-) start->base buffers Buffer Series (pH 8.0 - 12.0) start->buffers scan UV-Vis Scan (200-400nm) Identify u03BBmax shift acid->scan base->scan measure Measure Absorbance at Analytical u03BB buffers->measure scan->measure Select u03BB calc Plot: pH vs log((A-Aha)/(Aa-A)) X-intercept = pKa measure->calc

Figure 2: Workflow for the spectrophotometric determination of phenolic pKa. This method is self-validating as the isosbestic point in the UV spectra confirms a clean two-state equilibrium.

Application in Drug Design: The "Performance" Metric

For a drug developer, the choice between these two moieties is a strategic decision regarding ADME (Absorption, Distribution, Metabolism, Excretion) .

Metabolic Stability (The "Soft Spot")
  • p-Methylphenol: The methyl group is a "metabolic handle." Cytochrome P450 enzymes rapidly oxidize benzylic carbons (

    
    ). This leads to rapid clearance and short half-life.
    
  • p-tert-Butylphenol: The quaternary carbon lacks protons, blocking direct oxidation. This moiety is used to block metabolic "hotspots" on aromatic rings, extending half-life.

Lipophilicity (LogP)
  • p-tert-Butylphenol adds significant hydrophobicity (+1.3 LogP units vs methyl). While this improves membrane permeability, excessive lipophilicity (LogP > 3) increases the risk of non-specific protein binding and toxicity (e.g., hERG inhibition).

Toxicity Warning

While p-tert-butylphenol is metabolically stable against oxidation, it can undergo bioactivation to reactive quinone methides in rare cases, or act as a xenoestrogen. p-Cresol is a known uremic toxin but is generally rapidly excreted as a glucuronide.

References

  • Hansch, C., et al. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Lide, D. R. (Ed.). (2005).[3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for aqueous pKa values).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Discusses metabolic stability of t-butyl vs methyl). Link

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

Sources

A Comparative Kinetic Analysis of the Antioxidant Action of 3-Tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the vast landscape of synthetic antioxidants, phenolic compounds stand out for their efficacy in mitigating oxidative stress, a key factor in the degradation of materials and the pathogenesis of numerous diseases. Among these, hindered phenols, characterized by bulky alkyl groups flanking the hydroxyl moiety, are of particular interest due to their enhanced stability and reactivity. This guide provides an in-depth comparative analysis of the antioxidant kinetics of 3-tert-butyl-5-methylphenol, a lesser-studied hindered phenol, against its well-established isomers, Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).

While extensive experimental data on the antioxidant activity of BHT and BHA is readily available, 3-tert-butyl-5-methylphenol (also known as 6-tert-butyl-m-cresol) is more commonly referenced as a chemical intermediate[1]. Consequently, a direct, data-driven comparison is challenging. This guide, therefore, leverages established principles of structure-activity relationships in phenolic antioxidants to provide a predictive analysis of 3-tert-butyl-5-methylphenol's potential antioxidant efficacy, supported by the robust kinetic data of its isomers. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed protocols for the key assays used to evaluate their performance.

The Mechanistic Cornerstone: Hydrogen Atom Transfer and Radical Stabilization

The primary antioxidant mechanism of phenolic compounds is hydrogen atom transfer (HAT)[2]. The hydroxyl group (-OH) on the phenol ring donates a hydrogen atom to a reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. The efficacy of a phenolic antioxidant is largely governed by two key factors: the ease of this hydrogen donation, quantified by the O-H bond dissociation enthalpy (BDE), and the stability of the resulting phenoxy radical.

The presence of electron-donating groups (EDGs) on the aromatic ring, such as alkyl groups (e.g., methyl, tert-butyl), increases the electron density on the ring and the hydroxyl group, which can lower the BDE and facilitate hydrogen donation[3]. Furthermore, bulky groups in the ortho positions to the hydroxyl group provide steric hindrance, which shields the hydroxyl group and, more importantly, the resulting phenoxy radical, preventing it from initiating new radical chains[3].

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• Acceptance Phenolic_Antioxidant 3-tert-butyl-5-methylphenol (ArOH) Phenoxy_Radical Stabilized Phenoxy Radical (ArO•) Phenolic_Antioxidant->Phenoxy_Radical H• Donation

Figure 1: Hydrogen Atom Transfer (HAT) mechanism of 3-tert-butyl-5-methylphenol.

Comparative Structural Analysis: 3-Tert-butyl-5-methylphenol vs. BHT and BHA

To predict the antioxidant potential of 3-tert-butyl-5-methylphenol, a structural comparison with its well-characterized isomers, BHT (2,6-di-tert-butyl-4-methylphenol) and the primary component of BHA (3-tert-butyl-4-methoxyphenol), is essential.

  • BHT (2,6-di-tert-butyl-4-methylphenol): Possesses two bulky tert-butyl groups in the ortho positions (2 and 6) and a methyl group in the para position (4). The ortho tert-butyl groups provide significant steric hindrance, enhancing the stability of the phenoxy radical. The para-methyl group is an electron-donating group.

  • BHA (3-tert-butyl-4-methoxyphenol): Has one tert-butyl group in the meta position (3) and a methoxy group in the para position (4). The methoxy group is a stronger electron-donating group than a methyl group, which can lower the BDE of the hydroxyl group. However, it only has one ortho position occupied by a hydrogen atom, offering less steric hindrance compared to BHT.

  • 3-Tert-butyl-5-methylphenol (2-tert-butyl-5-methylphenol or 6-tert-butyl-m-cresol): This compound has one tert-butyl group in an ortho position (2) and a methyl group in a meta position (5). This structure provides some steric hindrance from the single ortho tert-butyl group. The methyl group is in a meta position, which has a weaker electron-donating effect on the hydroxyl group compared to a para position.

Based on this structural analysis, we can predict that the antioxidant activity of 3-tert-butyl-5-methylphenol will likely be intermediate between that of BHT and BHA, but this is a theoretical postulation that requires experimental validation.

Kinetic Performance: A Comparative Overview

The antioxidant capacity of these compounds is experimentally determined using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Key Structural FeaturesPredicted Relative Performance of 3-tert-butyl-5-methylphenol
BHT 202.35[1]7.71[4]Two ortho tert-butyl groups, one para methyl group-
BHA 112.05[1]7.71[4]One meta tert-butyl group, one para methoxy group-
3-Tert-butyl-5-methylphenol Data not availableData not availableOne ortho tert-butyl group, one meta methyl groupPotentially higher than BHT due to less steric hindrance for radical approach, but likely lower than BHA due to a weaker electron-donating effect from the meta-methyl group.

Note: The provided IC50 values for BHT and BHA are from different studies and experimental conditions may vary. Direct comparison should be made within the same study. The performance of 3-tert-butyl-5-methylphenol is a prediction based on its chemical structure.

Experimental Protocols for Antioxidant Capacity Determination

To empirically determine and compare the antioxidant kinetics of 3-tert-butyl-5-methylphenol, the following standardized protocols for DPPH and ABTS assays are recommended.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant to the corresponding hydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Antioxidant Solutions: Prepare a stock solution of 3-tert-butyl-5-methylphenol, BHT, and BHA (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each antioxidant dilution to respective wells.

    • Add 180 µL of the DPPH solution to each well.

    • For the control, add 20 µL of methanol and 180 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: Plot the percentage of inhibition against the concentration of the antioxidant. The IC50 value is the concentration that causes 50% inhibition.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Antioxidant Solutions: Prepare stock and serial dilutions of the antioxidants as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each antioxidant dilution to respective wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC50: The calculations are the same as for the DPPH assay.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_Analysis Data Analysis DPPH1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH2 Prepare Antioxidant Dilutions DPPH1->DPPH2 DPPH3 Mix Antioxidant and DPPH DPPH2->DPPH3 DPPH4 Incubate (30 min, dark) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 Analysis1 Calculate % Inhibition DPPH5->Analysis1 ABTS1 Generate ABTS•+ Stock Solution ABTS2 Prepare ABTS•+ Working Solution ABTS1->ABTS2 ABTS3 Prepare Antioxidant Dilutions ABTS2->ABTS3 ABTS4 Mix Antioxidant and ABTS•+ ABTS3->ABTS4 ABTS5 Incubate (6 min) ABTS4->ABTS5 ABTS6 Measure Absorbance at 734 nm ABTS5->ABTS6 ABTS6->Analysis1 Analysis2 Plot Inhibition vs. Concentration Analysis1->Analysis2 Analysis3 Determine IC50 Value Analysis2->Analysis3

Figure 2: Generalized experimental workflow for DPPH and ABTS antioxidant assays.

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, comparison of the antioxidant potential of 3-tert-butyl-5-methylphenol against its widely used isomers, BHT and BHA. Based on established structure-activity relationships, it is postulated that 3-tert-butyl-5-methylphenol exhibits moderate antioxidant activity, the specifics of which are influenced by the interplay of steric hindrance from its single ortho tert-butyl group and the electronic effect of its meta-methyl substituent.

The absence of direct experimental kinetic data for 3-tert-butyl-5-methylphenol underscores a significant gap in the literature. The detailed experimental protocols provided herein offer a clear pathway for future research to empirically determine its IC50 values and reaction rate constants. Such studies are crucial for a definitive comparison and for unlocking the full potential of this and other under-investigated phenolic antioxidants in various applications, from pharmaceuticals to material science.

References

  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). Toxics, 12(12), 869.
  • Lucarini, M., Pedrielli, P., Pedulli, G. F., Valgimigli, L., & Gigmes, D. (2001). Thermochemical and Kinetic Studies of a Bisphenol Antioxidant. The Journal of Organic Chemistry, 66(26), 9033–9038.
  • Initial Risk Assessment Report for 6-tert-Butyl-m-Cresol. (2002).
  • Wang, L., Wang, J., Fang, L., Wang, S., Li, Y., & Liu, D. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5673.
  • Litwinienko, G., & Ingold, K. U. (2003). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry, 68(9), 3433–3438.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer Research, 24(5A), 3039–3045.
  • Sakagami, H., Arakawa, H., Maeda, M., Satoh, K., Kadofuku, T., Fukuchi, K., & Gomi, K. (2001). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • Dobrun, L. A., Kuzyakina, E. L., Rakitina, O. V., Lezov, A. V., Polushina, G. E., Ryabov, A. V., ... & Ten'kovtsev, A. V. (2012). Molecular characteristics and antioxidant activity of polyethylene glycols modified by sterically hindered phenols. Russian Journal of General Chemistry, 82(12), 2005-2010.
  • The Good Scents Company. (n.d.). 6-tert-butyl-meta-cresol. Retrieved from [Link]

  • Foti, M. C., & Litwinienko, G. (2022). Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. RSC advances, 12(14), 8569-8575.
  • VDH Chem Tech Pvt. Ltd. (n.d.). 2-Tert-Butyl-5-Methylphenol (3M6B). Retrieved from [Link]

  • Zhang, Y., Wang, J., Li, Y., Wang, Y., & Chen, R. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789.
  • Pearson correlation curves for TFC and IC 50 values of ABTS and DPPH radicals inENF. (n.d.). ResearchGate. Retrieved from [Link]

  • Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. (2019). Diva-portal.org.
  • Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk.
  • Thbayh, D. K., Rágyanszki, A., & Fiser, B. (2021). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. Hungarian Journal of Industry and Chemistry, 49(1), 63-67.
  • The IC 50 (μg/mL) values for DPPH • , ABTS •+ , and DMPD •+ scavenging... (n.d.). ResearchGate. Retrieved from [Link]

  • Akhmadullin, R. M., Galiev, M. F., Nugumanova, G. N., Cherezova, E. N., Gazizov, A. S., Verizhnikov, L. V., ... & Diachkov, I. M. (2021). Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite.
  • The Values of IC50 on ABTS +· Assay, a,b,c,d,e,f Values are differ... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-tert-butyl-5-methylphenol (also known as 5-tert-Butyl-m-cresol), grounded in established safety and regulatory principles. The procedures outlined here are designed not just as instructions, but as a self-validating system to foster a culture of safety and environmental stewardship within the laboratory.

The 'Why': Understanding the Hazard Profile

The disposal protocol for any chemical is dictated by its unique hazard profile. For 3-tert-butyl-5-methylphenol, the primary concerns are its toxicity, potential for environmental damage, and corrosivity. Inhalation, ingestion, or skin contact can cause irritation to the eyes, skin, and mucous membranes, with skin contact potentially leading to dermatitis.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and serious eye damage.[2]

Crucially, this compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][3][4][5] This high aquatic toxicity is the primary driver for the stringent prohibition against drain disposal. Releasing even small quantities into the sanitary sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[1][3] Therefore, every step of the disposal process is designed to prevent its release into the environment.[4][6]

Table 1: Hazard and Regulatory Profile of 3-Tert-butyl-5-methylphenol
ParameterValue / ClassificationSource
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H361f (Suspected of damaging fertility), H410 (Very toxic to aquatic life with long lasting effects)[2][3][4]
UN Number 2430[4]
Proper Shipping Name ALKYLPHENOLS, SOLID, N.O.S.[4]
Transport Hazard Class 8 (Corrosive)[4]
Appearance White to light yellow crystalline solid/flakes[3][7]
Primary Disposal Concern High Aquatic Toxicity[1][3][4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 3-tert-butyl-5-methylphenol for any purpose, including disposal, adherence to proper safety protocols is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[8]

  • Engineering Controls : Always handle this compound in a well-ventilated area. For weighing or transferring, a certified chemical fume hood is required to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : The necessary PPE is your primary defense against direct exposure.

    • Eye Protection : Wear chemical safety goggles or a face shield.[4]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[4]

    • Body Protection : A lab coat or chemical-resistant apron is mandatory. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 3-tert-butyl-5-methylphenol is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This chemical waste must be managed as hazardous waste from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

Immediately identify any material containing or contaminated with 3-tert-butyl-5-methylphenol as hazardous waste. This includes the pure chemical, reaction mixtures, contaminated labware (pipettes, filter paper), and spill cleanup materials.

Causality : Segregation is crucial. This waste must not be mixed with other waste streams, especially non-hazardous waste.[4] Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste increases the volume and cost of disposal.

Step 2: Proper Containerization
  • Select an Appropriate Container : Use a leak-proof, sealable container made of a material compatible with phenols. A high-density polyethylene (HDPE) container is a common choice. The original product container can be used if it is in good condition.[9]

  • Ensure Secure Closure : The container must have a tight-fitting lid to prevent leaks or spills. Open containers are not acceptable for waste accumulation.[9]

  • Leave Headspace : Do not overfill the container. Leave at least 5-10% of the container volume as empty space (ullage) to allow for thermal expansion of the contents.[9]

Step 3: Labeling and Accumulation
  • Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "3-tert-butyl-5-methylphenol," and a clear description of the contents (e.g., "Solid Waste," "Contaminated Debris").[10]

  • Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] This area should be away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[2]

Step 4: Arranging for Professional Disposal

Under no circumstances should 3-tert-butyl-5-methylphenol or its containers be disposed of in the regular trash or poured down the drain.[3][6]

  • Contact EHS : Follow your institution's protocol for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department.

  • Manifesting : Your EHS department will work with a licensed hazardous waste disposal company that has an EPA identification number.[11] A hazardous waste manifest will be created, which is a legal document that tracks the waste from your lab to its ultimate treatment or disposal facility, ensuring a complete chain of custody.[11]

Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and correctly to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the full PPE as described in Section 2.

  • Containment and Cleanup : For small, solid spills, use dry cleanup procedures. Gently sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[3][6]

  • Decontamination : Thoroughly clean the spill surface to remove any residual contamination.[6] All cleanup materials (wipes, contaminated PPE) must be placed in the hazardous waste container.

  • Reporting : Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing 3-tert-butyl-5-methylphenol waste in a laboratory setting.

G cluster_0 cluster_1 Step 1: Segregation & Identification cluster_2 Step 2: Containerization cluster_3 Step 3: Accumulation cluster_4 Step 4: Final Disposal start Waste Generation (3-tert-butyl-5-methylphenol) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in sealed, compatible, leak-proof container segregate->containerize label_waste Label with 'Hazardous Waste' and full chemical name containerize->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store ehs Contact EHS for pickup store->ehs manifest Waste tracked via Hazardous Waste Manifest ehs->manifest end Licensed Professional Disposal manifest->end

Caption: Waste disposal workflow for 3-tert-butyl-5-methylphenol.

References

  • CRC Industries. (2019). SDS US - Lithium General Purpose Grease.
  • Sasol. (2015).
  • Tetra Tech. (2022).
  • LookChem. (2024). Toxicity and environmental effects of p-tert-butyl phenol.
  • CymitQuimica. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Sdfine.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Fisher Scientific. (2023).
  • U.S. Occupational Safety and Health Administration. 1910.
  • U.S. Occupational Safety and Health Administration.
  • OSHA Training.
  • MedPro Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.